Methyl 3-fluoro-6-iodo-2-methylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-fluoro-6-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOLMYRVVIYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736584 | |
| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262417-94-6 | |
| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-fluoro-6-iodo-2-methylbenzoate (CAS 1262417-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-fluoro-6-iodo-2-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzene ring, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of both a fluorine and an iodine atom allows for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical Properties and Data
This compound is a solid at room temperature with the chemical formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol .[1] The presence of the electron-withdrawing fluorine atom and the bulky iodine atom, along with the methyl group, influences the reactivity and physicochemical properties of the molecule.
| Property | Value | Reference |
| CAS Number | 1262417-94-6 | [2][3] |
| Molecular Formula | C₉H₈FIO₂ | [1][4] |
| Molecular Weight | 294.06 g/mol | [1][4] |
| Purity | >97% (typical) | [5] |
| Appearance | Inquire | [5] |
| Storage Temperature | Refer to supplier data | [2] |
Synthesis
A general workflow for such a synthesis is proposed below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification (General)
This protocol outlines a general procedure for the esterification of a carboxylic acid, which is the final step in the proposed synthesis of this compound.
Materials:
-
3-Fluoro-6-iodo-2-methylbenzoic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-6-iodo-2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the iodine atom serves as a versatile handle for introducing molecular complexity through cross-coupling reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key interacting group with a biological target.
Cross-Coupling Reactions
The presence of an iodo-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Caption: Potential cross-coupling reactions of this compound.
These reactions allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a wide range of substituents at the 6-position provides a powerful tool for structure-activity relationship (SAR) studies.
Role in Scaffolding
The substituted benzoate core of this molecule can serve as a central scaffold for the development of new chemical entities. The orthogonal reactivity of the iodo and ester functionalities allows for sequential and selective modifications, leading to the generation of diverse compound libraries for high-throughput screening.
Safety and Handling
Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically functionalized building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its capacity to undergo a variety of cross-coupling reactions, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive starting material for the synthesis of novel and complex molecules. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the development of new therapeutic agents and other advanced materials.
References
An In-depth Technical Guide to Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-fluoro-6-iodo-2-methylbenzoate, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. As a strategically substituted benzene derivative, it serves as a versatile building block for the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic ester. The strategic placement of fluoro, iodo, and methyl groups on the benzoate scaffold imparts unique reactivity and properties to the molecule.
Structural and Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈FIO₂[3]
-
Molecular Weight: 294.06 g/mol [3]
-
Canonical SMILES: COC(=O)C1=C(C)C(F)=CC=C1I
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Data
While experimentally determined physical properties for this specific compound are not widely published, estimations based on its structure and data from similar compounds are presented below. It is recommended to determine these properties experimentally for any specific application.
| Property | Value (Estimated) |
| Physical State | Solid or liquid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. |
Synthesis and Purification
A plausible synthetic route to this compound can be designed starting from commercially available precursors, leveraging well-established organic reactions.
Proposed Synthetic Pathway
A potential synthesis could involve the esterification of the corresponding carboxylic acid, 6-fluoro-3-iodo-2-methylbenzoic acid. This precursor can be synthesized through methods such as directed ortho-metalation followed by iodination and subsequent functional group manipulations.
Caption: A potential, though simplified, synthetic approach. The synthesis of the specific regioisomer may require a more complex, multi-step sequence.
General Experimental Protocol for Esterification
This protocol describes a general method for the esterification of a carboxylic acid precursor.
-
Dissolution: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectral Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
-
Aromatic Protons (δ 7.0-8.0 ppm): Two signals in the aromatic region, likely doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons.
-
Methyl Ester Protons (δ 3.8-4.0 ppm): A singlet corresponding to the three protons of the methyl ester group.
-
Aromatic Methyl Protons (δ 2.2-2.5 ppm): A singlet for the three protons of the methyl group attached to the benzene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (δ 160-170 ppm): A signal for the ester carbonyl carbon.
-
Aromatic Carbons (δ 110-150 ppm): Several signals in the aromatic region. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbon bonded to the iodine atom will have a chemical shift significantly influenced by the halogen.[4][5]
-
Methyl Ester Carbon (δ 50-55 ppm): A signal for the methyl carbon of the ester.
-
Aromatic Methyl Carbon (δ 15-25 ppm): A signal for the methyl carbon attached to the ring.
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.
-
Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (294.06).
-
Key Fragmentations:
-
Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.
-
Loss of the methyl ester group (-COOCH₃) to give a fragment at [M-59]⁺.
-
Cleavage of the C-I bond.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.[6][7]
-
C-O Stretch (Ester): Two strong bands in the 1000-1300 cm⁻¹ region.[6][8]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-I Stretch: An absorption in the lower frequency region of the spectrum.
Reactivity and Applications in Drug Discovery
The unique substitution pattern of this compound makes it a highly valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals.
Key Reactive Sites
The molecule possesses several reactive sites that can be selectively functionalized.
Caption: Key reactive sites on this compound.
Role in Cross-Coupling Reactions
The presence of an iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.[9][10]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, leading to the formation of arylalkynes.[11][12]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines.[13][14]
These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
Significance of Fluorine and Iodine Substituents
-
Fluorine: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[15][16][17] The high electronegativity of fluorine can also modulate the pKa of nearby functional groups.
-
Iodine: Besides its role as a reactive handle in cross-coupling reactions, the iodine atom can be utilized in radiolabeling studies for imaging and tracer applications.
Safety and Handling
A material safety data sheet (MSDS) should be consulted before handling this compound. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of reactive sites and the presence of fluorine and iodine atoms make it a highly attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. Further exploration of its reactivity and applications is likely to yield new and innovative molecular entities with significant biological or material properties.
References
- 1. This compound | 1262417-94-6 [chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Methyl-6-fluoro-3-iodo-2-methylbenzolate | CAS#:1149379-04-3 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Spectrum: Esters [quimicaorganica.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route for Methyl 3-fluoro-6-iodo-2-methylbenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the proposed reaction sequence, provides detailed experimental protocols for analogous transformations, and presents quantitative data in a structured format.
Proposed Synthetic Pathway
The synthesis of this compound (IV) can be logically approached through the initial preparation of the key intermediate, 3-fluoro-6-iodo-2-methylbenzoic acid (III), followed by a final esterification step. A plausible synthetic route is outlined below:
Figure 1. Proposed synthetic route for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each key transformation. These protocols are based on established chemical literature for analogous reactions and may require optimization for the specific substrate.
Step 1: Synthesis of 2-Iodo-3-methylbenzoic Acid from 2-Amino-3-methylbenzoic Acid (Sandmeyer-type Iodination)
This step involves the diazotization of the amino group of 2-amino-3-methylbenzoic acid followed by an iodine substitution using potassium iodide.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodo-3-methylbenzoic acid.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of 3-Fluoro-6-iodo-2-methylbenzoic Acid (III) via Electrophilic Fluorination
The introduction of a fluorine atom onto the aromatic ring can be achieved through electrophilic fluorination. This is often a challenging step and may require specialized reagents and conditions.
Reaction Scheme:
Experimental Protocol (General):
-
Dissolve 2-iodo-3-methylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or a chlorinated solvent) under an inert atmosphere.
-
Add a suitable electrophilic fluorinating agent (e.g., Selectfluor®) (1.1-1.5 eq.).
-
The reaction may require a catalyst, such as a Lewis acid or a transition metal catalyst.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of this compound (IV) via Fischer Esterification
The final step is the esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-fluoro-6-iodo-2-methylbenzoic acid (1.0 eq.) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key reaction steps. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Amino-3-methylbenzoic Acid | NaNO₂, HCl, KI | 2-Iodo-3-methylbenzoic Acid | 70-85 |
| 2 | 2-Iodo-3-methylbenzoic Acid | Electrophilic Fluorinating Agent | 3-Fluoro-6-iodo-2-methylbenzoic Acid (III) | 30-60* |
| 3 | 3-Fluoro-6-iodo-2-methylbenzoic Acid (III) | CH₃OH, H₂SO₄ | This compound (IV) | 85-95 |
*Yields for electrophilic fluorination can be highly variable and substrate-dependent.
Logical Workflow Diagram
The overall logical workflow for the synthesis is depicted in the following diagram:
Figure 2. Logical workflow of the synthesis process.
This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists can utilize this information as a foundation for their synthetic efforts, with the understanding that optimization of the described protocols may be necessary to achieve desired outcomes.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-fluoro-6-iodo-2-methylbenzoate. This document outlines the predicted spectral data based on established spectroscopic principles and data from analogous compounds, presents a general experimental protocol for acquiring such data, and offers a comprehensive interpretation of the spectral features.
Predicted NMR Data
The chemical structure of this compound presents a unique substitution pattern on the benzene ring, leading to a distinctive set of NMR signals. The following tables summarize the predicted ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H4) | 7.20 - 7.40 | Doublet of Doublets (dd) | ³J(H-H) = 8.0, ⁴J(H-F) = 9.0 | 1H |
| Ar-H (H5) | 6.90 - 7.10 | Triplet (t) | ³J(H-H) = 8.0 | 1H |
| OCH₃ | 3.80 - 3.95 | Singlet (s) | - | 3H |
| Ar-CH₃ | 2.20 - 2.40 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | 165 - 168 | Singlet (s) | - |
| C-F (C3) | 158 - 162 | Doublet (d) | ¹J(C-F) = 240-250 |
| C-COOCH₃ (C1) | 135 - 138 | Singlet (s) | - |
| C-CH₃ (C2) | 128 - 132 | Doublet (d) | ²J(C-F) = 15-20 |
| C-H (C4) | 125 - 128 | Doublet (d) | ³J(C-F) = 5-10 |
| C-H (C5) | 115 - 118 | Doublet (d) | ²J(C-F) = 20-25 |
| C-I (C6) | 90 - 95 | Singlet (s) | - |
| OCH₃ | 52 - 54 | Singlet (s) | - |
| Ar-CH₃ | 18 - 22 | Singlet (s) | - |
Structural Interpretation of NMR Data
The predicted NMR data provides a detailed electronic and structural map of this compound.
Unraveling the Fragmentation Pathway of Methyl 3-fluoro-6-iodo-2-methylbenzoate: A Mass Spectrometry Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The structural features of Methyl 3-fluoro-6-iodo-2-methylbenzoate, including the ester group, the aromatic ring, and the halogen substituents, each play a critical role in directing its fragmentation under mass spectrometric conditions. Understanding these fragmentation patterns is crucial for the identification and characterization of this and similar compounds in complex matrices.
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, based on common fragmentation mechanisms observed for substituted methyl benzoates and halogenated aromatic compounds. The molecular formula for this compound is C₉H₈FIO₂ and its exact mass is approximately 293.955 g/mol . The molecular ion peak [M]⁺• is therefore expected at an m/z of 294.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 294 | [C₉H₈FIO₂]⁺• | - | Molecular Ion |
| 263 | [C₈H₅FIO]⁺• | •OCH₃ (31 Da) | Alpha-cleavage of the methoxy group from the ester. |
| 235 | [C₇H₅FI]⁺• | CO (28 Da) | Loss of carbon monoxide from the [M-OCH₃]⁺ ion. |
| 167 | [C₉H₈FO₂]⁺• | •I (127 Da) | Cleavage of the carbon-iodine bond. |
| 136 | [C₈H₅FO]⁺• | •OCH₃ (31 Da) | Alpha-cleavage of the methoxy group from the [M-I]⁺ ion. |
| 127 | [I]⁺ | C₉H₈FO₂ (167 Da) | Formation of the iodine cation. |
| 108 | [C₇H₅F]⁺• | CO (28 Da) | Loss of carbon monoxide from the [M-I-OCH₃]⁺ ion. |
Experimental Protocols
While specific experimental data for the target molecule is unavailable, a standard approach to obtain the mass spectrum would involve the following protocol:
Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent such as methanol or acetonitrile.
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would be utilized.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules and would be suitable for inducing fragmentation. Electrospray Ionization (ESI) could also be used, potentially with in-source fragmentation to induce bond cleavage.[1]
-
Mass Analyzer: The mass analyzer would be operated in full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 50-500).
-
Collision Energy: For tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) would be employed to further fragment selected precursor ions. The collision energy would be optimized to generate a rich fragmentation spectrum.
Proposed Fragmentation Pathway
The fragmentation of this compound is predicted to initiate from the molecular ion [M]⁺•, with several competing and sequential fragmentation routes possible.
Primary Fragmentation Pathways:
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion. For the target molecule, this would produce a fragment at m/z 263.
-
Loss of an Iodine Radical (•I): The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical. This would result in a fragment ion at m/z 167.
Secondary Fragmentation:
The primary fragment ions can undergo further fragmentation:
-
The acylium ion at m/z 263 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 235.
-
The ion at m/z 167 can also undergo the loss of a methoxy radical to yield a fragment at m/z 136, which can subsequently lose CO to produce an ion at m/z 108.
The presence of the fluorine atom and the methyl group on the aromatic ring will influence the relative stability of the resulting fragment ions and thus the intensity of their corresponding peaks in the mass spectrum. The "ortho effect," which can be observed in compounds like methyl 2-methylbenzoate, may also play a role in the fragmentation process, potentially leading to unique rearrangements.[2]
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound.
Caption: Predicted fragmentation pathway of this compound.
This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is essential to confirm and expand upon this theoretical framework. The methodologies and predicted fragmentation patterns presented here offer a robust starting point for the analysis of this and structurally related compounds.
References
Introduction: The Architectural Blueprint of Molecular Function
An In-Depth Technical Guide to the Crystal Structure of Functionalized Methylbenzoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Methylbenzoate, a simple ester of benzoic acid and methanol, serves as the foundational scaffold for a vast array of molecules critical to medicinal chemistry and materials science. The addition of functional groups to the benzene ring fundamentally alters the molecule's electronic properties, steric profile, and, most importantly, its three-dimensional architecture in the solid state. For drug development professionals, understanding the crystal structure is not merely an academic exercise; it is the key to deciphering molecular recognition, predicting bioavailability, and designing stable, effective pharmaceutical agents. The precise arrangement of molecules in a crystal lattice, dictated by a delicate balance of non-covalent interactions, governs critical properties such as solubility, dissolution rate, and stability. This guide provides a deep dive into the synthesis, crystallographic analysis, and structural interpretation of functionalized methylbenzoate derivatives, offering field-proven insights into how specific functionalizations direct crystal packing and influence physicochemical properties.
Part 1: From Synthesis to Single Crystal – The Genesis of Structural Insight
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choice of synthetic route is dictated by the desired functionalization, while the crystallization method is often a blend of science and art, aimed at achieving the slow, ordered molecular assembly necessary for a well-defined lattice.
Causality in Synthetic Strategy
The synthesis of methylbenzoate derivatives typically involves either the functionalization of a pre-existing methylbenzoate core or the esterification of an already functionalized benzoic acid. The latter is often preferred as it avoids potential side reactions with the ester group.
Experimental Protocol: Synthesis of a Functionalized Methylbenzoate Derivative
The following protocol provides a generalized, yet robust, methodology for the synthesis of an amino-functionalized methylbenzoate, a common precursor in pharmaceutical research. This example is based on the well-established condensation reaction.
-
Reactant Preparation: Dissolve the starting substituted aminobenzoic acid (e.g., 3-aminobenzoic acid, 10 mmol) in a suitable aqueous base (e.g., 5% w/v sodium carbonate solution) to deprotonate the carboxylic acid, enhancing its solubility and nucleophilicity.
-
Introduction of Protecting Group (If Necessary): For sensitive functional groups like amines, protection is crucial. Add a solution of a protecting agent, such as Boc-anhydride (12 mmol) in a dry organic solvent (e.g., tetrahydrofuran, THF), to the stirred reaction mixture. The slight excess of the anhydride ensures complete reaction.
-
Reaction Execution: Allow the mixture to stir at ambient temperature for an extended period (typically 12-24 hours) to ensure the reaction proceeds to completion.
-
Workup and Isolation: After the reaction, remove the organic solvent (THF) under reduced pressure. The aqueous solution is then carefully acidified (e.g., with 2 N HCl) to a pH of ~2. This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
Purification: The crude product is collected by filtration and purified using column chromatography (e.g., silica gel with an ethyl acetate/petroleum ether gradient) to yield the pure, functionalized benzoic acid.
-
Esterification: The purified acid is then subjected to Fischer esterification. Dissolve the acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., H₂SO₄), and heat the mixture to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Final Isolation: Upon completion, the excess methanol is removed, and the residue is worked up (typically by neutralizing the acid and extracting the ester into an organic solvent) to yield the final methylbenzoate derivative.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The goal is to encourage slow molecular aggregation, allowing each molecule to settle into its lowest energy position within the lattice.
Common Crystallization Techniques:
-
Slow Evaporation: The most common method, where the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water) and the solvent is allowed to evaporate slowly over several days under ambient conditions.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the primary solution, it reduces the compound's solubility, promoting gradual crystallization.
Part 2: Decoding the Architecture – The X-Ray Crystallography Workflow
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. The workflow is a systematic process that transforms a physical crystal into a detailed digital model of its atomic arrangement.
Figure 1: A flowchart of the single-crystal X-ray diffraction workflow.
The fundamental principle of this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ). By systematically rotating the crystal and collecting thousands of diffraction spots, a complete map of the electron density within the unit cell can be reconstructed. The final step, refinement, is a self-validating process where a theoretical model of atomic positions is adjusted until the calculated diffraction pattern matches the experimentally observed one.
Part 3: The Influence of Functionality on Crystal Architecture
The true power of studying functionalized derivatives lies in comparison. By systematically altering the functional groups on the methylbenzoate scaffold, we can directly observe how these changes orchestrate the assembly of molecules in the solid state. The resulting crystal lattice is a product of competing and cooperating non-covalent interactions.
A Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of functionalized methylbenzoate derivatives, illustrating the diversity in crystal packing.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 4-methylbenzoate | C₉H₁₀O₂ | Monoclinic | P2₁/c | 5.9134 | 7.6048 | 17.484 | 97.783 | |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | Monoclinic | P2₁ | 3.9852 | 9.1078 | 12.1409 | 95.238 | |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | Monoclinic | P2₁/c | 3.9480 | 9.0230 | 12.018 | 94.10 | |
| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Triclinic | P-1 | 7.2831 | 10.522 | 11.410 | 80.83 | |
| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | C₁₇H₁₃NO₄ | Orthorhombic | Pca2₁ | --- | --- | --- | --- |
Note: Unit cell parameters 'a', 'b', 'c' and angle 'β' define the dimensions of the unit cell. The space group describes the symmetry elements within the cell.
The Directors of Assembly: Key Non-Covalent Interactions
Non-covalent interactions are the intermolecular forces that govern how molecules arrange themselves in a crystal. While individually weak, their collective effect is powerful enough to determine the final, stable crystal structure. The interplay between hydrogen bonds, π-π stacking, and other forces is crucial.
-
Hydrogen Bonds (H-Bonds): These are strong, directional interactions that occur when a hydrogen atom is shared between two electronegative atoms (like O or N). In methylbenzoate derivatives, hydroxyl (-OH) and amino (-NH₂) groups are potent hydrogen bond donors, while the carbonyl oxygen (C=O) of the ester is an excellent acceptor. These interactions often form robust chains or sheets, profoundly influencing the crystal's melting point and solubility. For example, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, intramolecular hydrogen bonds are observed, which contribute to the planarity of the molecule.
-
π-π Stacking: The aromatic rings of benzoate derivatives are electron-rich and can interact with each other in a stacking arrangement, much like a stack of pancakes. These interactions are crucial for the stability of many aromatic compounds. Functional groups alter the electron density of the ring, modulating the strength of these interactions. Electron-withdrawing groups (like -NO₂) can enhance π-π stacking by creating favorable quadrupole interactions.
-
Halogen Bonds: Halogen atoms (Cl, Br, I) can act as electrophilic centers and interact with nucleophiles (like oxygen or nitrogen atoms), forming directional halogen bonds. This is a powerful tool in crystal engineering for guiding molecular assembly.
-
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall cohesive energy of the crystal, filling in the gaps between the more directional interactions.
Figure 2: A diagram illustrating the primary non-covalent interactions.
Part 4: Application in Drug Development & Materials Science
A deep understanding of the crystal structure of methylbenzoate derivatives is directly applicable to the rational design of new molecules with desired properties.
-
Pharmaceuticals: In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. Different crystal forms of the same API, known as polymorphs, can have vastly different solubilities and stabilities, impacting the drug's efficacy and shelf-life. By understanding how functional groups direct crystal packing, scientists can strategically modify a lead compound to favor a crystal form with optimal properties. For instance, introducing a hydrogen-bonding group might be a strategy to increase solubility or to design a specific interaction with a protein target. Several studies have explored methylbenzoate derivatives as potential inhibitors for enzymes like those in the pentose phosphate pathway, highlighting their therapeutic potential.
-
Prodrug Design: The ester functional group itself is often used in prodrug strategies. An active drug containing a carboxylic acid may have poor membrane permeability. Converting it to a methyl ester can create a more lipophilic prodrug that can pass through cell membranes more easily, after which it is hydrolyzed back to the active carboxylic acid by enzymes inside the cell.
-
Materials Science: The predictable self-assembly of these molecules makes them excellent building blocks for functional materials. By choosing appropriate functional groups, researchers can design materials with specific optical or electronic properties for use in applications like organic light-emitting diodes (OLEDs).
Conclusion
The crystal structure of a functionalized methylbenzoate derivative is the ultimate expression of its underlying molecular properties. The functional groups are not mere decorations; they are the architects that dictate the intricate network of intermolecular interactions, guiding the self-assembly of molecules into a highly ordered, three-dimensional lattice. For researchers in drug discovery and materials science, the ability to read and interpret this architecture is fundamental. It provides the causal link between molecular structure and macroscopic properties, enabling the rational design of next-generation pharmaceuticals and advanced materials. The synthesis and analysis workflows detailed in this guide, grounded in the principles of crystallography and physical organic chemistry, form the bedrock of this critical scientific endeavor.
Technical Guide: Solubility of Methyl 3-fluoro-6-iodo-2-methylbenzoate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Overview of Synthesis and Purification
The synthesis of substituted benzoate esters like Methyl 3-fluoro-6-iodo-2-methylbenzoate typically involves multi-step organic reactions. A general workflow begins with selecting appropriate starting materials and proceeds through a synthesis step, followed by a work-up procedure to isolate the crude product, and finally, purification to obtain the final compound with high purity. Each step is critical for the overall success and yield of the synthesis.[1][2] The purity of the final compound is paramount for accurate physicochemical measurements, including solubility.
Caption: Generalized workflow for the synthesis and purification of an organic compound.
Experimental Determination of Solubility
The solubility of a compound in a specific solvent at a given temperature is defined as the concentration of the solute in a saturated solution.[3] The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for its accuracy.[4] This section details the protocol for this method.
Principle
A surplus amount of the solid compound is mixed with the solvent of interest in a sealed vessel. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute. Once at equilibrium, the saturated solution is filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined.[4]
Required Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Ethanol, Methanol, Tetrahydrofuran, Toluene)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE) and syringes
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vial for gravimetric analysis
Experimental Protocol: Gravimetric Method
The gravimetric method is a straightforward and accurate way to determine the concentration of the solute in the saturated solution.[5]
-
Preparation: Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure solid remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved. Check for the continued presence of undissolved solid.
-
Filtration: Once equilibrium is reached, allow the vial to stand at the same temperature until the excess solid settles. Carefully draw a sample of the supernatant into a syringe and immediately pass it through a syringe filter into a clean, pre-weighed (tared) vial. This step is crucial to remove all undissolved particles.
-
Mass Determination of Filtrate: Weigh the vial containing the clear, saturated filtrate to determine the total mass of the solution.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Final Weighing: Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again. The mass difference corresponds to the mass of the dissolved solute.[3][5]
-
Calculation: Calculate the solubility using the recorded masses. The result is typically expressed in mg/mL or g/100 mL.
Caption: Experimental workflow for gravimetric solubility determination.
Alternative Analytical Methods
For higher throughput or for compounds with strong chromophores, spectroscopic or chromatographic methods can be used to determine the concentration of the filtrate.[6][7]
-
UV-Vis Spectroscopy: If the compound has a distinct UV-Vis absorbance profile, a calibration curve can be prepared. The absorbance of the filtered, saturated solution (after appropriate dilution) can then be measured to determine its concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining concentration. A calibration curve is generated using standards of known concentration. The filtered, saturated solution is then injected, and its concentration is determined by comparing its peak area to the calibration curve.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation. The following table provides a standardized format for presenting the experimentally determined solubility of this compound in various organic solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Notes |
| Acetone | 25 | Experimental Value | Experimental Value | |
| Dichloromethane (DCM) | 25 | Experimental Value | Experimental Value | |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Experimental Value | |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value | |
| Ethanol | 25 | Experimental Value | Experimental Value | |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value | |
| Hexanes | 25 | Experimental Value | Experimental Value | |
| Methanol | 25 | Experimental Value | Experimental Value | |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Experimental Value | |
| Toluene | 25 | Experimental Value | Experimental Value |
Conclusion
Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and drug development. This property influences reaction conditions, purification strategies (e.g., crystallization), and formulation development. The experimental protocols and data management structures provided in this guide offer a comprehensive approach for researchers to generate reliable and reproducible solubility data, filling a critical knowledge gap for this important chemical intermediate.
References
- 1. biotage.com [biotage.com]
- 2. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 3. pharmajournal.net [pharmajournal.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of Methyl 3-fluoro-6-iodo-2-methylbenzoate: A Density Functional Theory Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive computational protocol for the theoretical investigation of Methyl 3-fluoro-6-iodo-2-methylbenzoate using Density Functional Theory (DFT). Due to the absence of specific experimental or extensive computational studies on this particular molecule in publicly available literature, this document serves as a procedural whitepaper. It details the requisite steps to perform a thorough DFT analysis, from geometry optimization to the prediction of spectroscopic properties. The methodologies described are based on established computational practices for similar aromatic esters and halogenated compounds.
Introduction
This compound is a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a good balance between accuracy and computational cost for studying molecular systems. This guide provides a systematic workflow for a comprehensive DFT-based analysis of the title compound.
Computational Methodology (Protocols)
The theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The general workflow for the DFT calculations is depicted in the diagram below.
2.1. Geometry Optimization and Frequency Analysis
The initial 3D structure of this compound would be built using a molecular editor. A conformational search may be performed to identify the lowest energy conformer. The geometry of this conformer would then be optimized to a stationary point on the potential energy surface. A widely used functional for such calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), is generally suitable for providing a good description of the electronic structure.
Following optimization, a frequency calculation at the same level of theory is imperative. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
2.2. Spectroscopic Property Prediction
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). The calculations would be performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. Tetramethylsilane (TMS) would also be calculated at the same level of theory to be used as a reference standard.
-
UV-Vis Spectroscopy: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. This approach provides information about the excitation energies and oscillator strengths of electronic transitions. These calculations are typically performed using the same functional and basis set as the geometry optimization.
2.3. Molecular Orbital and Electrostatic Potential Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior and reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability of the molecule. Additionally, the Molecular Electrostatic Potential (MESP) surface would be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Predicted Data Presentation
The following tables are templates for summarizing the quantitative data that would be obtained from the proposed DFT calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-F | Value | ||
| C-I | Value | ||
| C=O | Value | ||
| C-O | Value | ||
| O-CH₃ | Value | ||
| C-C-F | Value | ||
| C-C-I | Value | ||
| O=C-O | Value | ||
| F-C-C-I |
| | | | C-C-C=O |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| 1 | Value | Value | Value | C-H stretch |
| 2 | Value | Value | Value | C=O stretch |
| 3 | Value | Value | Value | C-F stretch |
| 4 | Value | Value | Value | C-I stretch |
| ... | ... | ... | ... | ... |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS
| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |
|---|---|---|---|
| H (Methyl) | Value | C (Methyl) | Value |
| H (Aromatic) | Value | C (Aromatic) | Value |
| C (Carbonyl) | Value | ||
| C-F | Value |
| | | C-I | Value |
Table 4: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Logical Relationships in DFT Calculations
The following diagram illustrates the logical dependencies between different types of DFT calculations.
Conclusion
This technical guide provides a robust framework for the theoretical characterization of this compound using DFT. By following the outlined protocols, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The resulting data can aid in the interpretation of experimental results, predict molecular behavior, and guide the design of new molecules with desired properties for applications in drug development and materials science. While this document is procedural, the proposed calculations would provide a comprehensive theoretical dataset for a molecule that currently lacks such information in the scientific literature.
A Technical Guide to the Analytical Standards of Halogenated Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical standards for halogenated benzoic acid esters. Halogenated benzoic acids and their ester derivatives are significant in various fields, including their use as preservatives, their role as precursors in the synthesis of pharmaceuticals, and their emergence as environmental contaminants.[1][2] Accurate and reliable analytical methods are therefore crucial for quality control, safety assessment, and regulatory compliance. This document outlines the key analytical techniques, presents quantitative performance data, and provides detailed experimental protocols.
Introduction to Analytical Standards
The establishment of analytical standards for halogenated benzoic acid esters relies on the availability of high-purity certified reference materials (CRMs) and validated analytical methodologies. CRMs serve as the benchmark for calibration and verification of analytical instruments, ensuring the traceability and accuracy of measurements. The validation of an analytical method is essential to demonstrate its suitability for its intended purpose and typically involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Core Analytical Techniques
The primary analytical techniques for the separation and quantification of halogenated benzoic acid esters include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.
Thin-Layer Chromatography (TLC)
TLC is a versatile and cost-effective technique for the qualitative and semi-quantitative analysis of halogenated benzoic acid esters. It is particularly useful for reaction monitoring and purity assessment.[4] Reversed-phase TLC on silanized silica gel plates is a common approach for separating these compounds.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of halogenated benzoic acid esters. Reversed-phase HPLC with a C18 column is the most common separation mode. Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector.[7][8] For highly sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile halogenated benzoic acid esters. Due to the polar nature of the corresponding acids, derivatization to their more volatile methyl esters is often required.[11][12][13] This technique offers excellent separation efficiency and definitive identification based on mass spectra.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used in the determination of halogenated benzoic acid esters and related compounds.
Table 1: HPLC and CZE Method Performance for Halogenated Benzoic Acids
| Analyte/Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 19 Fluorobenzoic Acids (HPLC-MS/MS) | Reservoir Water | 0.01 - 0.05 ng/mL | - | >70% - >90% | [9][10] |
| 10 Fluorobenzoic Acids (CZE) | - | 0.8 - 4.5 mg/L | - | 88.9% - 102.8% | [14] |
| Benzoic Acid (HPLC-DAD) | Workplace Air | - | 0.0023 mg/m³ | 96.3% | [15] |
| Benzoic Acid (HPLC) | Noodles | 0.42 µg/mL | 1.14 µg/mL | 85.61% - 102.04% | [16][17] |
| Benzoic Acid (HPLC) | Foodstuffs | 2.5 ng/mL | 3.8 ng/mL | - | [18] |
| Benzoic Acid, Methylparaben, n-Butylparaben (LC-DAD) | Soy Sauce | - | 0.10 - 0.41 mg/kg | 100.5% - 103.3% | |
| p-Chlorobenzoic Acid (LC-MS/MS) | Wastewater | - | < 1 µg/L | - | [19] |
Table 2: GC-MS Method Performance for Halogenated Benzoic Acids and Esters
| Analyte/Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| 15 Chlorobenzoic Acids (GC-MS) | Soil | - | 1 - 10 ng/g | - | [11] |
| Benzoic Acid and Sorbic Acid (HS-GC-MS) | Beverages | - | - | 100.4% - 101.0% | [13][20] |
| Parabens (GC-qMS) | Baby Teethers | - | - | 82% - 119% | [21] |
Note: "-" indicates that the data was not provided in the cited source.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Protocol for Thin-Layer Chromatography (TLC)
This protocol is adapted for the separation of halogenated benzoic acid derivatives.[5][22]
-
Plate: Silica gel 60 F₂₅₄ plates. For reversed-phase, silanized silica gel plates are used.
-
Sample Application: Spot the sample and standard solutions on the baseline of the TLC plate using a micropipette.
-
Mobile Phase: A common mobile phase for the separation of halogenated benzoic acids is a mixture of hexane and propan-2-ol (e.g., 9.5:0.5 v/v).[5] For esters, a mixture of toluene and ethanol (e.g., 9:1 v/v) can be effective.[4]
-
Development: Place the plate in a chromatography chamber saturated with the mobile phase vapor and allow the solvent front to ascend the plate.
-
Visualization: After development, dry the plate and visualize the separated spots under UV light at 254 nm.
Protocol for High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for the quantitative analysis of halogenated benzoic acid esters.[7][23]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v), often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 230 nm or 254 nm).
-
Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of chlorobenzoic acids after derivatization.[11]
-
Sample Preparation (Derivatization): The carboxylic acid functional group is typically converted to its methyl ester using a derivatizing agent such as diazomethane or methyl chloroformate to increase volatility.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-200.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a final temperature to elute all compounds of interest.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of halogenated benzoic acid esters.
Caption: General experimental workflow for the HPLC analysis of halogenated benzoic acid esters.
Caption: General experimental workflow for the GC-MS analysis of halogenated benzoic acids.
Conclusion
The analytical standards for halogenated benzoic acid esters are well-established, with a range of robust and validated methods available for their determination. The choice of analytical technique depends on the specific analyte, the sample matrix, and the required sensitivity and selectivity. The use of certified reference materials is paramount for ensuring the accuracy and comparability of results. This guide provides a foundational understanding of the core principles and methodologies for the analysis of these important compounds, serving as a valuable resource for professionals in research, drug development, and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. 內容不提供 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) [zora.uzh.ch]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Technical Guide to the Purity Assessment of Methyl 3-fluoro-6-iodo-2-methylbenzoate
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Methyl 3-fluoro-6-iodo-2-methylbenzoate, a key intermediate in various research and development applications. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound (C₉H₈FIO₂) is a substituted aromatic compound with a molecular weight of 294.06 g/mol . Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. This guide outlines the principal analytical techniques for a robust purity assessment, covering chromatographic and spectroscopic methods. While specific data for this exact compound is not extensively published, the methodologies described are based on established principles for the analysis of substituted benzoates and other halogenated aromatic compounds.
Analytical Methodologies
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. This typically involves a primary chromatographic technique for quantification of impurities and spectroscopic methods for structural confirmation and identification of the main component.
Key Techniques:
-
High-Performance Liquid Chromatography (HPLC): As a primary method, HPLC is highly effective for separating and quantifying the target compound from its impurities. Reverse-phase HPLC is particularly well-suited for this type of molecule.
-
Gas Chromatography (GC): GC is a valuable tool for analyzing volatile impurities and can be used as an orthogonal method to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique provides molecular weight information for the main peak and any separated impurities, aiding in their identification.
-
Titration: Acid-base titration can be employed to determine the overall assay of the ester, particularly after saponification.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
¹H NMR Spectroscopy
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum for structural confirmation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Key parameters include:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16 or more for good signal-to-noise
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for a batch of this compound, illustrating a typical purity profile obtained from multiple analytical techniques.
| Analytical Technique | Parameter Measured | Result |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% |
| Known Impurity 1 | 0.3% | |
| Unknown Impurity 2 | 0.15% | |
| Total Impurities | 0.8% | |
| GC (FID) | Purity (Area %) | 99.5% |
| Residual Solvent (Methanol) | 0.05% | |
| ¹H NMR (400 MHz) | Structural Confirmation | Conforms |
| LC-MS | [M+H]⁺ of Main Peak | m/z 294.96 |
| Identity of Impurity 1 | Tentative structural assignment | |
| Titration | Assay (as is) | 98.9% |
Visualizations
The following diagrams illustrate the workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.
Methodological & Application
Suzuki coupling protocol for Methyl 3-fluoro-6-iodo-2-methylbenzoate
An Application Note and Protocol for the Suzuki Coupling of Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound. This substrate presents a sterically hindered environment due to the ortho-substituted methyl group, which necessitates specific catalytic systems for efficient C-C bond formation. The protocol is designed to be a robust starting point for the synthesis of complex biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and powerful method for constructing carbon-carbon bonds.[1][2] The reaction typically involves an organoboron species (like a boronic acid or ester) and an organohalide, coupled in the presence of a palladium catalyst and a base.[3] Aryl iodides are highly reactive partners in this coupling.[4] However, the steric hindrance present in the title compound requires carefully selected catalysts and ligands to achieve high yields.[5][6][7][8][9] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have shown great success in coupling sterically demanding substrates.[5][7]
General Reaction Scheme
The following scheme illustrates the Suzuki coupling of this compound with a generic arylboronic acid.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with Ortho-Substituted Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, often co-catalyzed by copper(I), is prized for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] Aryl iodides are particularly reactive substrates, often facilitating the reaction at room temperature with high efficiency.[4]
However, the presence of substituents at the ortho position of the aryl iodide can introduce significant challenges, primarily due to steric hindrance. This can impede the approach of the palladium catalyst and the alkyne, leading to lower yields and slower reaction rates. These application notes provide a detailed overview of the challenges associated with the Sonogashira coupling of ortho-substituted aryl iodides and offer optimized protocols and conditions to overcome these difficulties.
Challenges in Sonogashira Coupling with Ortho-Substituted Aryl Iodides
The primary challenge in the Sonogashira coupling of ortho-substituted aryl iodides is steric hindrance. The substituent(s) ortho to the iodine atom can sterically encumber the reaction center, leading to several issues:
-
Reduced Reaction Rates: The bulky ortho-substituents can slow down the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is a crucial step in the catalytic cycle.
-
Lower Yields: Inefficient coupling can lead to the formation of side products, such as the homocoupling of the terminal alkyne (Glaser coupling), especially in copper-catalyzed reactions.[5]
-
Catalyst Deactivation: The hindered environment can sometimes lead to the decomposition of the catalytic species.
To address these challenges, several strategies have been developed, including the use of specialized ligands, copper-free conditions, and alternative energy sources like microwave irradiation.
Optimized Reaction Conditions
Successful Sonogashira coupling of ortho-substituted aryl iodides often requires careful optimization of the reaction parameters. Key considerations include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligands is critical for overcoming steric hindrance.
-
Bulky and Electron-Rich Ligands: Phosphine ligands that are both bulky and electron-rich have been shown to be effective in promoting the coupling of sterically hindered aryl halides.[6] The bulkiness of the ligand can facilitate the reductive elimination step, while the electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable complexes with palladium, which can be highly active for cross-coupling reactions involving challenging substrates.[7]
Copper-Free vs. Copper-Cocatalyzed Systems
While the traditional Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free systems have gained popularity, particularly for substrates prone to alkyne homocoupling.[5][8]
-
Copper-Cocatalyzed: The copper(I) salt activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[1] This is often a very efficient process.
-
Copper-Free: In the absence of copper, the reaction proceeds through a different mechanism where the deprotonated alkyne coordinates directly to the palladium center.[7] This can be advantageous for preventing the formation of undesired Glaser coupling products.
Microwave-Assisted Sonogashira Coupling
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of Sonogashira couplings with sterically hindered substrates, microwave heating can significantly reduce reaction times and improve yields by overcoming the activation energy barrier more efficiently than conventional heating.[5][6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various ortho-substituted aryl iodides with terminal alkynes.
Table 1: Sonogashira Coupling of Ortho-Alkyl Substituted Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 96 | [9] |
| 2-Iodotoluene | Phenylacetylene | CuI/PPh₃ | - | KOH | Water | - | - | 47 | [10] |
| 2,4,6-Trimethylphenyl iodide | Peptide-alkyne | Pd(OAc)₂ (30) | L2 (aminopyrimidine) | - | Aqueous | RT | 0.67 | 72 (conversion) | [11] |
Table 2: Sonogashira Coupling of Ortho-Heteroatom Substituted Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,5-Diiodophenol | Terminal Alkyne (2.2-2.5 eq) | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N or DIPA (3-4 eq) | THF or DMF | 50-80 | - | - | [2] |
| 2-Iodoaniline Derivative | Terminal Alkyne | Pd(OAc)₂ (3) | CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 4 | 63 | [12] |
| 1-Iodo-2-nitrobenzene | Phenylacetylene | CuI (2) | PPh₃ (2) | KOH | Water | - | - | 91 | [10] |
Table 3: Microwave-Assisted Sonogashira Coupling of Ortho-Substituted Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference(s) |
| 2-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | PPh₃ (10) | Et₃N | DMF | - | 10 | 82 | [5] |
| Substituted Pyrimidinone | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | - | 25 | 90 | [13] |
| Aryl Iodide | Trimethylsilylacetylene | Pd catalyst | - | Et₃N | Acetonitrile | - | - | High | [10] |
Experimental Protocols
The following are generalized protocols for Sonogashira coupling reactions with ortho-substituted aryl iodides. These may require optimization for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure for a palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
Ortho-substituted aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous base (e.g., triethylamine, diisopropylamine, 2-4 eq)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ortho-substituted aryl iodide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the base to the reaction mixture via syringe.
-
Add the terminal alkyne dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-80 °C).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for a copper-free Sonogashira coupling, which can minimize alkyne homocoupling.
Materials:
-
Ortho-substituted aryl iodide (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N, 2-3 eq)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the ortho-substituted aryl iodide, palladium catalyst, and ligand.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (often 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Ortho-substituted aryl iodide (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional: Copper(I) iodide (2-5 mol%)
-
Base (e.g., Et₃N, piperidine, 2-5 eq)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a microwave reaction vessel, combine the ortho-substituted aryl iodide, palladium catalyst, (optional) copper(I) iodide, and base.
-
Add the solvent and the terminal alkyne.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).[5][6]
-
After the reaction, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the previous protocols.
-
Purify the product by column chromatography.
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow
The general workflow for performing a Sonogashira coupling reaction with an ortho-substituted aryl iodide is outlined below.
Caption: General workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of ortho-substituted aryl iodides presents unique challenges due to steric hindrance. However, with careful optimization of reaction conditions, including the appropriate selection of catalysts, ligands, and reaction parameters, high yields of the desired coupled products can be achieved. The use of bulky, electron-rich ligands, copper-free conditions, and microwave assistance are powerful strategies to overcome the decreased reactivity of these sterically demanding substrates. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully employ the Sonogashira reaction in the synthesis of complex molecules bearing ortho-substituted arylalkynes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnc.ir [ijnc.ir]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Heck Reaction of Methyl 3-fluoro-6-iodo-2-methylbenzoate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of Methyl 3-fluoro-6-iodo-2-methylbenzoate with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from unsaturated halides and alkenes.[1][2] This specific reaction is of interest for the synthesis of substituted stilbenes and cinnamates, which are valuable intermediates in pharmaceutical and materials science. The presence of fluoro and sterically hindering methyl groups on the aryl iodide can influence reactivity, and the following protocols provide a robust starting point for optimization.
General Reaction Scheme
The Heck reaction involves the coupling of an aryl halide (in this case, this compound) with an alkene in the presence of a palladium catalyst and a base.[1][2]
Data Presentation: Typical Heck Reaction Conditions
The following tables summarize typical conditions for the Heck reaction of aryl iodides with common classes of alkenes, such as acrylates and styrenes. These serve as a baseline for the reaction with this compound.
Table 1: Reaction Conditions for Heck Coupling with Acrylate Derivatives
| Parameter | Condition | Notes | Reference |
| Aryl Halide | This compound | 1.0 equivalent | - |
| Alkene | n-Butyl acrylate / Methyl acrylate | 1.2 - 1.5 equivalents | [3][4] |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | 1 - 5 mol% | [5][6] |
| Ligand | PPh₃ (Triphenylphosphine) or P(o-tol)₃ | 2 - 10 mol% | [7] |
| Base | K₂CO₃ (Potassium carbonate) or Et₃N (Triethylamine) | 2.0 - 3.0 equivalents | [1][5] |
| Solvent | DMF (N,N-Dimethylformamide) or Dioxane | Anhydrous | [8] |
| Temperature | 80 - 120 °C | Optimization may be required | [8] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS | [5][8] |
Table 2: Reaction Conditions for Heck Coupling with Styrene Derivatives
| Parameter | Condition | Notes | Reference |
| Aryl Halide | This compound | 1.0 equivalent | - |
| Alkene | Styrene | 1.1 - 1.5 equivalents | [9][10] |
| Catalyst | Pd(OAc)₂ or PdCl₂ | 1 - 2 mol% | [10] |
| Ligand | None or PPh₃ | Ligandless conditions are sometimes effective for aryl iodides | [7] |
| Base | NaOAc (Sodium acetate) or K₂CO₃ | 2.0 - 2.5 equivalents | [5][7] |
| Solvent | DMF or DMAc (N,N-Dimethylacetamide) | Anhydrous | [5] |
| Temperature | 100 - 140 °C | Higher temperatures may be needed for less reactive styrenes | [5] |
| Reaction Time | 6 - 40 hours | Monitored by TLC or GC-MS | [5][10] |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These should be considered as starting points and may require optimization for specific substrates and desired outcomes. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol, 1.5 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: In a sealed reaction tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.015 mmol, 1.5 mol%), and Sodium acetate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon three times.
-
Addition of Reagents: Add anhydrous DMAc (5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Securely seal the tube and place it in a preheated oil bath or heating block at 120-130 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Due to the potentially slower reaction rate, monitoring at 12 and 24-hour intervals is recommended.
-
Work-up: After completion, cool the reaction tube to room temperature. Carefully open the tube and dilute the contents with ethyl acetate (25 mL). Wash the organic mixture with water (3 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
Visualizations
Experimental Workflow
Caption: General workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 3-fluoro-6-iodo-2-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-fluoro-6-iodo-2-methylbenzoate is a highly functionalized synthetic building block valuable in medicinal chemistry and materials science. The presence of both a fluorine and an iodine substituent on the aromatic ring offers distinct opportunities for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, making the 6-position an ideal site for introducing molecular diversity.[1][2] This document provides detailed protocols and application notes for four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—using this versatile substrate.
The general mechanism for these transformations involves a catalytic cycle starting with a Palladium(0) species.[3] The cycle consists of three key steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester.[5] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (2-4) | - | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 100 | 1-4 | 85-95[7] |
| 4-Methoxyphenyl- boronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 8-12 | 90-97 |
| 3-Pyridylboronic Acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12-16 | 80-90[5] |
| Naphthalene-1- boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | 92-98[5] |
Note: The conditions and yields are based on protocols for structurally similar aryl iodides and serve as a starting point for optimization.[5][7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., DMF/H₂O, 10:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with trans stereochemistry.[8][9] The reaction is often carried out at elevated temperatures and is tolerant of various functional groups.[10][11]
Table 2: Representative Conditions for Heck Coupling
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2-5) | - | Et₃N (2.0) | DMF | 100-120 | 12-24 | 70-85 |
| Methyl Acrylate | Pd(OAc)₂ (2-5) | P(o-tol)₃ (5-10) | Et₃N (2.0) | Acetonitrile | 80-100 | 18-36 | 75-90[12] |
| Allyl Alcohol | Pd(OAc)₂ (3) | - | n-Bu₄NCl (1.0), K₂CO₃ (2.0) | DMF | 50-80 | 4-8 | 65-75[4] |
| 2-Vinylpyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | DMA | 140 | 24-40 | 60-75[4] |
Note: Conditions are adapted from general protocols for aryl iodides. Optimization may be required.[4][12]
Experimental Protocol: Heck Coupling
-
Reagent Preparation: In a sealed tube or round-bottom flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand if required (e.g., P(o-tol)₃, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath to the target temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter, concentrate, and purify the residue by flash column chromatography.[12]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper(I) species under mild conditions.[13][14]
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N (2.0) | THF | 25-60 | 6-18 | 85-95[12] |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (excess) | Et₃N | 25 | 2-4 | 90-98 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N (excess) | Triethylamine | 25 | 1-2 | 88-96[13] |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (6) | Diisopropylamine | Toluene | 70 | 12 | 80-90 |
Note: Data is compiled from standard Sonogashira protocols. The use of excess amine base as both the base and solvent is common.[12][13]
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60 °C). The reaction is often rapid and can be monitored by the precipitation of the ammonium salt.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.[12]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines.[15] The choice of ligand is critical for achieving high efficiency and broad substrate scope.[16]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 4-12 | 80-95[16] |
| Morpholine | Pd₂(dba)₃ (2) | XantPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 18-24 | 85-95[17] |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-20 | 75-88 |
| Pyrrolidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 8-16 | 88-96 |
Note: Conditions are based on established methods for C-N coupling with aryl halides. The specific ligand and base combination is crucial and may require screening.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add this compound (1.0 equiv.) and the amine (1.2 equiv.) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 3-fluoro-6-iodo-2-methylbenzoate|CAS 1417190-32-9 [benchchem.com]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. scielo.br [scielo.br]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-6-iodo-2-methylbenzoate is a versatile synthetic building block with significant potential in the discovery of novel bioactive heterocyclic compounds. The presence of three distinct functional handles—a methyl ester, a fluorine atom, and an iodine atom—on a substituted benzene ring allows for a wide range of chemical transformations. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, properties that are highly desirable in drug candidates.
These application notes provide a framework for the synthesis of potential kinase inhibitors, a prominent class of therapeutics, using this compound as a key starting material. The protocols focus on leveraging well-established cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations to generate a library of substituted heterocycles. As a representative example, a synthetic route towards a substituted quinazolinone scaffold, a common core in many kinase inhibitors, is proposed.
Proposed Synthetic Pathway to a Quinazolinone Core
A plausible synthetic route to a 6,7-disubstituted-4(3H)-quinazolinone, a privileged scaffold in medicinal chemistry, is outlined below. This multi-step synthesis utilizes the reactivity of the iodine and the latent functionality of the other substituents on the starting material, this compound.
Data Presentation: Cross-Coupling Reaction Conditions
The successful functionalization of this compound at the 6-position is contingent on the selection of appropriate reaction conditions for the chosen cross-coupling reaction. The following tables summarize representative conditions for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions involving aryl iodides.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2-5) | CuI (3-10) | Et₃N (2-3) | THF or DMF | Room Temp - 65 | 2-16 | 85-95 |
| PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Et₃N/THF (1:2) | THF | Room Temp | 1.5-3 | 90-98 |
| Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75-90 |
| CataCXium A Pd G3 (0.3) | - (Copper-free) | Et₃N (3) | THF/H₂O | 45 | 24 | up to 98 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 6 | 90-97 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88-95 |
| Na₂PdCl₄ (on DNA) | sSPhos | K₃PO₄ | H₂O/ACN (4:1) | 37 | 12 | 80-95 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2-1.4) | Toluene | 80-100 | 2-24 | 85-99 |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.4) | Dioxane | Room Temp - 100 | 18-24 | 80-95 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 90-98 |
| Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ (3) | Toluene | 110 | 20 | up to 95 |
Experimental Protocols
The following are generalized protocols for the key transformations in the proposed synthesis. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: Sonogashira Cross-Coupling of this compound
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous and degassed THF or DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as required (typically between 40-65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene and degassed water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of the Quinazolinone Core
This protocol outlines the cyclization of a 2-aminobenzamide to form the quinazolinone ring.
Materials:
-
2-aminobenzamide derivative (1.0 equiv)
-
Triethyl orthoformate or formic acid
-
Ethanol or acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-aminobenzamide derivative in ethanol or acetic acid.
-
Add triethyl orthoformate or formic acid to the solution.
-
Reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Biological Context: Protein Kinase CK2 Signaling
The synthesized heterocyclic compounds can be screened for their biological activity against various targets. A particularly relevant target for cancer therapy is Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[1][2] It is considered a constitutively active enzyme that phosphorylates a wide range of substrates, thereby influencing multiple signaling pathways.
Inhibition of CK2 has been shown to induce apoptosis and inhibit cell proliferation in various cancer models. The major signaling pathways regulated by CK2 include the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[3] By phosphorylating key components of these cascades, CK2 promotes tumorigenesis.[4] Therefore, small molecule inhibitors of CK2 are of significant interest as potential anti-cancer agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex bioactive heterocycles. The strategic application of modern cross-coupling reactions, followed by classical heterocyclic synthesis methodologies, provides a robust platform for the generation of diverse chemical libraries. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitors. The adaptability of the synthetic routes allows for the fine-tuning of physicochemical and pharmacological properties, which is essential in the iterative process of drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-6-iodo-2-methylbenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure is strategically functionalized to allow for the introduction of a fluoro-iodophenyl moiety into more complex molecular architectures. The presence of both a fluorine atom and an iodine atom on the benzene ring, along with a methyl group and a methyl ester, offers multiple avenues for synthetic transformations. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the iodo group serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, making this reagent a valuable building block for creating libraries of compounds for biological screening.
This document provides detailed application notes and protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Applications
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-fluoro-2-methyl-6-(methoxycarbonyl)phenyl group or a derivative thereof. The high reactivity of the carbon-iodine bond allows for selective functionalization.
Core Reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl iodide with an organoboron reagent. This is widely used for the synthesis of biaryl compounds.
-
Sonogashira Coupling: Formation of a C-C bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes.
-
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling the aryl iodide with a primary or secondary amine.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with aryl iodides analogous to this compound. These parameters can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | ~92 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | ~88 |
Data is representative for analogous aryl iodides and may require optimization for this compound.
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N (2-3) | THF or DMF | RT - 65 | 2-24 | 70-95 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | Toluene | 50 | 6 | 80-90 |
| 3 | Pd₂(dba)₃ (1) | CuI (2) | DIPA (2) | Dioxane | 80 | 12 | 75-88 |
Data is representative for analogous aryl iodides and may require optimization for this compound.
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | 60-95 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 8-16 | 70-90 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 75-92 |
Data is representative for analogous aryl iodides and may require optimization for this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add this compound.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (room temperature to 65 °C) and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, replacing harsher, more traditional methods for C-N bond formation.[1]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of a specific, functionalized aryl iodide: Methyl 3-fluoro-6-iodo-2-methylbenzoate. This substrate presents a sterically hindered and electronically distinct profile, making the careful selection of catalyst, ligand, base, and reaction conditions crucial for achieving high efficiency and yield. The methodologies described herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis of complex molecules for drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle involving an amine and the aryl iodide.[2][4] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the carbon-iodine bond of the aryl iodide.[3][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[4][5]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.[3][4]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, particularly with sterically demanding substrates.[1][3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure that can be optimized for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, Xantphos)[3]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)[4]
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound (1.0 eq.).
-
Add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Add the base (e.g., 1.5-3.0 eq.).
-
Seal the vessel with a rubber septum or a screw cap with a PTFE liner.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the amine (1.1-1.5 eq.). If the amine is a solid, it can be added with the other solid reagents in the previous step.
-
Add the anhydrous solvent (e.g., 0.1-0.5 M concentration of the aryl iodide) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically ranging from 80 °C to 120 °C).[4]
-
Monitor the progress of the reaction by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is deemed complete (typically after 12-24 hours), remove the vessel from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical reaction parameters that can be optimized for the Buchwald-Hartwig amination of this compound. The expected yield ranges are based on general literature for similar transformations and should be empirically determined.
| Parameter | Variation | Typical Range | Expected Yield (%) | Notes |
| Palladium Catalyst | Pd₂(dba)₃ | 1-2 mol% | 70-95% | A common and effective precatalyst. |
| Pd(OAc)₂ | 2-5 mol% | 65-90% | Often requires in situ reduction to Pd(0). | |
| Ligand | XPhos | 2-4 mol% | 80-98% | Excellent for sterically hindered substrates. |
| SPhos | 2-4 mol% | 75-95% | Another highly active biaryl phosphine ligand. | |
| Xantphos | 3-6 mol% | 60-85% | A bidentate ligand, can be effective in certain cases.[7] | |
| Base | Cs₂CO₃ | 2.0 eq. | 70-95% | A mild and versatile base suitable for base-sensitive functional groups.[6] |
| K₃PO₄ | 2.0 eq. | 65-90% | Another effective inorganic base. | |
| NaOt-Bu | 1.5 eq. | 75-98% | A strong base, often leading to faster reactions, but may not be compatible with all functional groups.[6] | |
| Solvent | Toluene | 0.1 M | 70-95% | A common non-polar solvent for this reaction.[8] |
| Dioxane | 0.1 M | 65-90% | A polar aprotic solvent that can be beneficial for solubility. | |
| Temperature | 80 °C - 110 °C | - | - | Higher temperatures generally lead to faster reaction rates. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components and steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient pathway to novel, highly functionalized aniline derivatives. The success of this transformation is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols and data presented in these application notes offer a robust starting point for the development of specific synthetic routes. Careful optimization of the reaction parameters will be key to achieving high yields and purity, ultimately facilitating the synthesis of complex molecules for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 3-fluoro-6-iodo-2-methylbenzoate
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[3][4] This document provides a detailed guide for the synthesis of kinase inhibitors, utilizing Methyl 3-fluoro-6-iodo-2-methylbenzoate as a versatile starting material. This fluorinated and iodinated aromatic compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of the complex molecular architectures characteristic of many kinase inhibitors.[5][6][7][8]
The strategic placement of the iodo, fluoro, and methyl groups on the benzoate scaffold allows for sequential and regioselective functionalization, enabling the synthesis of diverse libraries of potential kinase inhibitors. The iodine atom serves as a reactive handle for the introduction of various aryl, heteroaryl, or alkynyl moieties via Suzuki, Sonogashira, or similar cross-coupling reactions.[5][8][9] The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds. The methyl group provides steric and electronic influence that can be crucial for selectivity and potency.
This guide will detail synthetic protocols for the derivatization of this compound through key palladium-catalyzed reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.[5][10][11] Furthermore, we will outline the subsequent steps for the characterization and biological evaluation of the synthesized compounds as potential kinase inhibitors.
Synthetic Strategies and Key Reactions
The general strategy for the synthesis of kinase inhibitors from this compound involves a series of palladium-catalyzed cross-coupling reactions to build a core scaffold, followed by further functionalization. The choice of reaction sequence will depend on the desired final structure.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow from the starting material.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][12] This reaction is widely used in the synthesis of biaryl scaffolds, which are common in kinase inhibitors.[5][6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1149379-04-3 | 294.06 | 1.0 |
| Aryl/Heteroaryl boronic acid | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under a stream of argon.
-
Add degassed 1,2-dimethoxyethane (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][11][13] This reaction is valuable for introducing alkynyl linkers into kinase inhibitor scaffolds.
Reaction Scheme:
Caption: Sonogashira coupling reaction scheme.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1149379-04-3 | 294.06 | 1.0 |
| Terminal alkyne | Varies | Varies | 1.2 |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.02 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a C-N bond.[10][14][15] This reaction is crucial for introducing amine functionalities, which are prevalent in kinase inhibitors and often involved in key hydrogen bonding interactions with the target kinase.[16][17]
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction scheme.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1149379-04-3 | 294.06 | 1.0 |
| Amine | Varies | Varies | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.01 |
| Xantphos | 161265-03-8 | 578.68 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.02 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 mmol) and anhydrous toluene (10 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Synthesized Compounds
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be used to elucidate the structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compounds.
Biological Evaluation of Kinase Inhibitor Activity
Once the compounds are synthesized and characterized, their biological activity as kinase inhibitors needs to be evaluated.
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assays
A variety of assay formats are available to measure kinase activity and inhibition.[1][3]
-
Radiometric Assays: These assays use radioactively labeled ATP (e.g., ³²P-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[2][19] Common methods include Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).[2][]
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[2]
General Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®):
-
Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well or 384-well plate, add the kinase, substrate, and ATP in a suitable buffer.
-
Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Add the luminescence detection reagent (e.g., Kinase-Glo® reagent).
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays
To evaluate the efficacy of the inhibitors in a more physiologically relevant context, cell-based assays are essential.[3]
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitors on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
-
Target Engagement Assays: These assays confirm that the inhibitor is binding to its intended target within the cell.[3]
-
Western Blotting: This technique can be used to measure the phosphorylation status of downstream substrates of the target kinase, providing evidence of target inhibition in cells.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel and diverse libraries of potential therapeutic agents. Through the systematic application of modern synthetic methodologies and robust biological evaluation, new and effective kinase inhibitors can be developed to address unmet medical needs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl3-fluoro-5-iodo-2-methylbenzoate [myskinrecipes.com]
- 8. jocpr.com [jocpr.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Radiosynthesis of PET Ligands Using Iodo-Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiosynthesis of Positron Emission Tomography (PET) ligands utilizing iodo-precursors. These methods are crucial for the development of novel radiotracers for molecular imaging in research and clinical settings. The protocols outlined below focus on the incorporation of fluorine-18 ([¹⁸F]) and carbon-11 ([¹¹C]), two of the most widely used radionuclides in PET imaging.
Introduction
Iodo-precursors, particularly diaryliodonium salts and organoiodides, have emerged as versatile and efficient starting materials for the synthesis of PET radiotracers. They offer several advantages, including stability and the ability to facilitate radiolabeling of electron-rich aromatic systems, which are often challenging to label using traditional nucleophilic aromatic substitution (SₙAr) reactions.[1][2] This document details established methodologies, including copper-mediated radiofluorination and palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to implement these techniques.
Key Radiosynthesis Strategies
Two primary strategies involving iodo-precursors are highlighted:
-
Radiofluorination using Diaryliodonium Salts: This approach is particularly effective for the introduction of [¹⁸F]fluoride into aromatic rings. Copper-mediated reactions have been shown to significantly improve the efficiency and regioselectivity of this transformation.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Stille and Suzuki cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of [¹¹C]-labeled moieties. These reactions typically involve an organoiodide as one of the coupling partners.[4][5]
Section 1: [¹⁸F]Radiofluorination of Diaryliodonium Salts
The use of diaryliodonium salts as precursors for radiofluorination has gained significant traction due to their ability to label even non-activated aromatic rings.[6] Copper catalysis, in particular, has been instrumental in developing mild and efficient protocols.[2]
Experimental Workflow: [¹⁸F]Radiofluorination
Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled PET ligand.
Comparative Data for [¹⁸F]Radiofluorination Methods
| Precursor Type | Method | Catalyst/Mediator | Radiochemical Yield (RCY) | Key Advantages | Reference |
| (Mesityl)(aryl)iodonium salt | Copper-mediated | [Cu(OTf)]₂·C₆H₆ | Good to excellent | High regioselectivity, mild conditions.[3] | [2][3] |
| Diaryliodonium salt | Metal-free | - | Modest to good | Operationally simple, avoids metal contaminants.[2] | [2] |
| Iodonium ylide | Metal-free | - | 15-25% (for ¹⁸F-FPEB) | Good for non-activated arenes, stable precursors.[6] | [6] |
| (2-thienyl)(aryl)iodonium salt | Metal-free | - | Variable | Electron-rich thienyl group directs fluorination.[2] | [2] |
Detailed Protocol: Copper-Mediated Radiofluorination of (Mesityl)(aryl)iodonium Salts
This protocol is adapted from methodologies described for the synthesis of various ¹⁸F-labeled aryl fluorides.[3][7]
Materials:
-
(Mesityl)(aryl)iodonium salt precursor
-
Anhydrous N,N-dimethylformamide (DMF)
-
Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₆H₆) or similar Cu(I) source
-
[¹⁸F]Fluoride (aqueous solution from cyclotron)
-
Anion exchange resin (e.g., QMA cartridge)
-
Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 222 (K₂₂₂) in acetonitrile/water
-
HPLC purification system
-
Sterile filters and vials for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange resin cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]F⁻/K₂₂₂ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the (mesityl)(aryl)iodonium salt precursor (typically 5-10 mg) and the Cu(I) catalyst (typically 1-5 mg) in anhydrous DMF (0.5-1.0 mL).
-
Add the solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 85-110 °C for 15-20 minutes.[2]
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product.
-
-
Formulation and Quality Control:
-
Collect the HPLC fraction containing the desired product.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the product in a sterile, injectable solution (e.g., saline with ethanol).
-
Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.
-
Section 2: [¹¹C]Radiolabeling via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are indispensable for forming C-¹¹C bonds.[4][5] These methods typically utilize [¹¹C]methyl iodide, a readily available labeling precursor.[8]
Catalytic Cycle: Suzuki Cross-Coupling
Caption: Simplified catalytic cycle of the Suzuki cross-coupling reaction.
Comparative Data for [¹¹C]Cross-Coupling Methods
| Reaction | Organometallic Reagent | Iodo-Precursor | Key Advantages | Disadvantages | Reference |
| Stille | Organotin (R-Sn(Alkyl)₃) | Aryl/Alkyl Iodide | Tolerates a wide variety of functional groups; stable reagents.[4] | Toxicity of organotin compounds.[5] | [4][5] |
| Suzuki | Organoboron (R-B(OR)₂) | Aryl/Alkyl Iodide | Low toxicity of boron reagents; mild reaction conditions.[5] | Requires a base which can affect sensitive substrates.[9] | [5][10] |
Detailed Protocol: [¹¹C]Methylation of an Aryl Iodide via Suzuki Coupling
This protocol describes a general procedure for the introduction of a [¹¹C]methyl group.
Materials:
-
Aryl iodide precursor
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
HPLC purification system
Procedure:
-
Synthesis of the Boronic Ester Precursor:
-
In a glovebox, combine the aryl iodide, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the resulting aryl boronic ester precursor by column chromatography.
-
-
[¹¹C]Methyl Iodide Production:
-
Radiolabeling Reaction (Suzuki Coupling):
-
In a reaction vial, dissolve the aryl boronic ester precursor, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous Na₂CO₃) in a suitable solvent (e.g., DMF).
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes.
-
-
Purification and Formulation:
-
Quench the reaction and purify the crude mixture using semi-preparative HPLC.
-
Collect the product fraction, remove the solvent, and formulate the final [¹¹C]-labeled ligand in a sterile solution for injection.
-
Perform quality control as previously described.
-
Conclusion
The use of iodo-precursors provides robust and versatile strategies for the synthesis of PET ligands. Diaryliodonium salts are excellent precursors for [¹⁸F]fluorination, especially when combined with copper-catalysis for labeling electron-rich arenes. For the introduction of [¹¹C]-labeled groups, palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki, with aryl iodides offer high efficiency and functional group tolerance. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of radiopharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-mediated radiochemistry: historical impact, current trends, and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol-Supported Cu-Mediated 18F-Fluorination of Iodonium Salts under “Minimalist” Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
Application Note and Protocol for the Large-Scale Synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-6-iodo-2-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring fluoro, iodo, and methyl groups on the benzene ring, makes it a valuable intermediate for introducing these functionalities into more complex molecules. This application note provides a detailed protocol for the large-scale synthesis of this compound, designed to be a robust and scalable three-step process. The protocol is based on established chemical transformations, including electrophilic iodination and Fischer-Speier esterification, adapted for industrial-scale production.
Overall Reaction Scheme
The synthesis proceeds in three main stages, starting from the commercially available 2-methyl-3-fluorobenzoic acid:
-
Synthesis of 2-methyl-3-fluorobenzoic acid: This starting material can be synthesized via methods such as the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.
-
Iodination of 2-methyl-3-fluorobenzoic acid: An electrophilic iodination reaction is employed to introduce an iodine atom at the 6-position of the benzene ring.
-
Esterification of 3-fluoro-6-iodo-2-methylbenzoic acid: The final step involves the esterification of the carboxylic acid to yield the desired methyl ester product.
Experimental Protocols
Step 1: Synthesis of 2-methyl-3-fluorobenzoic acid (Starting Material)
While 2-methyl-3-fluorobenzoic acid is commercially available, a synthetic route is provided for completeness. A common method involves the Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis.
Step 2: Large-Scale Iodination of 2-methyl-3-fluorobenzoic acid
This protocol describes the ortho-iodination of 2-methyl-3-fluorobenzoic acid using N-iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
2-methyl-3-fluorobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the 100 L reactor with 2-methyl-3-fluorobenzoic acid (5.0 kg, 32.4 mol) and acetonitrile (50 L).
-
Stir the mixture at room temperature (20-25 °C) until the solid is fully dissolved.
-
Slowly add trifluoroacetic acid (1.85 L, 24.3 mol) to the solution via the addition funnel over 30 minutes.
-
In a separate container, dissolve N-Iodosuccinimide (8.0 kg, 35.6 mol) in acetonitrile (20 L).
-
Add the NIS solution to the reactor dropwise over 2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (20 L) to decompose any unreacted NIS.
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Add ethyl acetate (40 L) and a saturated aqueous solution of sodium bicarbonate (30 L) to the residue. Stir vigorously.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 20 L).
-
Combine the organic layers and wash with brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-6-iodo-2-methylbenzoic acid.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain the pure product.
Step 3: Large-Scale Esterification of 3-fluoro-6-iodo-2-methylbenzoic acid
This protocol details the Fischer-Speier esterification of the iodinated benzoic acid derivative.
Materials:
-
3-fluoro-6-iodo-2-methylbenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the 100 L reactor with 3-fluoro-6-iodo-2-methylbenzoic acid (8.0 kg, 28.6 mol) and methanol (60 L).
-
Stir the mixture to dissolve the solid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (1.5 L, 28.6 mol) via an addition funnel, keeping the internal temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 L).
-
Combine the organic layers and wash with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final product.
Data Presentation
| Parameter | Step 2: Iodination | Step 3: Esterification |
| Starting Material | 2-methyl-3-fluorobenzoic acid | 3-fluoro-6-iodo-2-methylbenzoic acid |
| Starting Material Quantity | 5.0 kg (32.4 mol) | 8.0 kg (28.6 mol) |
| Reagent 1 | N-Iodosuccinimide (8.0 kg, 35.6 mol) | Methanol (60 L) |
| Reagent 2 | Trifluoroacetic acid (1.85 L, 24.3 mol) | Sulfuric acid (1.5 L, 28.6 mol) |
| Solvent | Acetonitrile (70 L) | - |
| Reaction Temperature | 60 °C | Reflux (~65 °C) |
| Reaction Time | 12 hours | 24 hours |
| Product | 3-fluoro-6-iodo-2-methylbenzoic acid | This compound |
| Yield (Typical) | 8.5 kg (93%) | 7.9 kg (90%) |
| Purity (after purification) | >98% | >99% |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Trifluoroacetic acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.
-
N-Iodosuccinimide is a strong oxidizing agent and should be handled with care.
-
The solvents used are flammable. Avoid open flames and sparks.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with Methyl 3-fluoro-6-iodo-2-methylbenzoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered substrate, Methyl 3-fluoro-6-iodo-2-methylbenzoate .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki coupling yield low or non-existent when using this compound?
A1: Low to no product yield is a common challenge with this substrate due to significant steric hindrance. The methyl group (at C2) and the methyl ester group (at C1) are positioned ortho to the iodine atom (at C6), which impedes several key steps in the catalytic cycle.[1][2] This steric crowding can slow down both the oxidative addition of the aryl iodide to the palladium catalyst and the subsequent reductive elimination step to form the final product.[3] Furthermore, standard catalyst systems, such as those using Pd(PPh₃)₄, are often ineffective for such hindered substrates.[1][3]
Q2: How do I select the optimal palladium catalyst and ligand for this reaction?
A2: The choice of the catalyst system is the most critical factor for a successful coupling with a sterically demanding substrate.[1] You must move beyond standard ligands to those specifically designed to overcome steric challenges.
-
Recommendation: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[1] Their bulk also accelerates the final reductive elimination step.[5]
-
Ligand Choice: Screening a small set of ligands is often the best approach.[4] SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered couplings.[1] For particularly challenging reactions, specialized ligands like AntPhos have shown high efficacy.[1][6] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[1]
Table 1: Ligand Selection Guide for Sterically Hindered Aryl Iodides
| Ligand Type | Examples | Key Advantages | Typical Catalyst Loading (mol%) |
|---|---|---|---|
| Standard Phosphines | PPh₃, P(o-tol)₃ | Inexpensive, widely available | Often ineffective for this substrate |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Excellent for hindered substrates, promotes fast oxidative addition and reductive elimination.[5] | 1 - 4 |
| Specialized Bulky Ligands | AntPhos, BI-DIME | High efficacy for tetra-ortho-substituted biaryl synthesis and other highly demanding couplings.[1][6][7] | 1 - 3 |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability and reactivity, effective for challenging couplings.[1] | 1 - 3 |
Q3: What are the recommended bases and solvents for this coupling?
A3: The base and solvent system is crucial for activating the boronic acid and facilitating the transmetalation step.
-
Base Selection: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the most commonly recommended and effective bases for these types of reactions.[1][5] Stronger bases like potassium tert-butoxide may be necessary in some cases, but can also promote side reactions.[1]
-
Solvent Selection: Anhydrous aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[4] Interestingly, the presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][4]
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Temperature (°C) | Comments |
|---|---|---|---|
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | Frequently cited as a highly effective and versatile base for hindered couplings.[1][5] |
| Cs₂CO₃ | Dioxane, THF | 80 - 110 | Another excellent choice, often used for difficult couplings due to its high solubility.[1] |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | 80 - 100 | A milder and less expensive option, but may be less effective for this specific substrate.[5][8] |
| KF | THF | Room Temp - 80 | Can be effective, especially when substrates are sensitive to stronger bases.[9] |
Q4: I am observing significant dehalogenation (replacement of iodine with hydrogen). How can this be minimized?
A4: Dehalogenation is a common side reaction, especially with electron-deficient aryl halides.[10] This occurs when the palladium(II) intermediate reacts with a hydride source. To mitigate this:
-
Use a Milder Base: Switching from a very strong base to a milder one like K₃PO₄ or even KF can reduce the formation of hydride sources.[10]
-
Ensure High-Purity Reagents: Impurities in solvents or boronic acids can sometimes contribute to side reactions. Ensure your boronic acid has not degraded.[4]
-
Optimize Ligand: The choice of ligand can influence the relative rates of the desired coupling versus side reactions. A well-chosen bulky ligand should favor the productive pathway.[5]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][11]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting a low-yielding Suzuki coupling reaction.
Ligand Selection Based on Steric Hindrance
Caption: Relationship between substrate steric hindrance and appropriate ligand choice.
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of This compound and may require optimization for specific boronic acid partners.[4] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos or XPhos ligand (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5-10 mL)
-
Degassed Water (0.5-1.0 mL)
-
Flame-dried Schlenk flask or reaction tube with a magnetic stir bar
Procedure:
-
Preparation: To the flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Solvent Addition: Add anhydrous toluene and degassed water via syringe. The mixture should be a suspension.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the suspension for 5-10 minutes.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Sonogashira Coupling of Methyl 3-fluoro-6-iodo-2-methylbenzoate
Welcome to the technical support center for the Sonogashira coupling of Methyl 3-fluoro-6-iodo-2-methylbenzoate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this specific transformation. The unique substitution pattern of this substrate, featuring both steric hindrance and electronic effects, can present challenges. This resource aims to help you navigate these challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound failing or giving low yields?
A1: The low reactivity of your substrate can be attributed to a combination of steric and electronic factors. The methyl group at the 2-position and the methyl ester at the ortho position create significant steric hindrance around the iodine, which can impede the oxidative addition of the palladium catalyst, a rate-determining step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the fluoro and methyl ester groups can influence the reactivity of the aryl iodide.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). What is the cause and how can I minimize it?
A2: Glaser-Hay coupling is a common side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne.[2] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize this, it is crucial to maintain a strictly anaerobic (oxygen-free) reaction environment by thoroughly degassing all solvents and reagents and using an inert atmosphere (e.g., argon or nitrogen).[2] Reducing the amount of the copper catalyst or switching to a copper-free protocol can also be effective.[1]
Q3: What are the black particles I see forming in my reaction mixture?
A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[2] Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2]
Q4: Can I run this reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira protocols have been developed precisely to avoid the issue of Glaser homocoupling.[3] These reactions often require a more active palladium catalyst system, potentially with more specialized ligands, and may necessitate higher reaction temperatures or longer reaction times to achieve good yields, especially with a sterically hindered substrate.[1]
Q5: How do the fluoro and methyl ester substituents affect the reaction?
A5: The fluoro and methyl ester groups are electron-withdrawing. While electron-withdrawing groups can sometimes enhance the rate of oxidative addition, their interplay with the steric hindrance from the adjacent methyl group makes the overall effect on reactivity complex. For some sterically demanding aryl halides, electron-rich properties can necessitate higher catalyst loadings.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the Sonogashira coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Catalyst Inactivity: Palladium catalyst has decomposed (formation of palladium black).[2] | - Ensure a strictly inert atmosphere by degassing solvents and using Schlenk techniques. - Use fresh, high-purity palladium catalyst and ligands. - Avoid excessively high temperatures.[2] |
| Poor Reagent Quality: Impurities in reagents or solvents are poisoning the catalyst.[2] | - Use freshly purified or high-purity aryl iodide, alkyne, and solvents. - Ensure the amine base is anhydrous and free of oxidation.[2] | |
| Steric Hindrance: The bulky substituents ortho to the iodide are inhibiting catalyst approach.[1] | - Increase the reaction temperature. - Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote oxidative addition.[5] - Increase the catalyst loading.[4] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the copper-catalyzed dimerization of the alkyne.[2] | - Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2] |
| High Copper(I) Concentration: The copper co-catalyst is the primary promoter of this side reaction.[1] | - Reduce the loading of the copper(I) iodide co-catalyst.[2] - Switch to a copper-free Sonogashira protocol.[1] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. | - Add a fresh portion of the palladium catalyst. - Consider using a more robust catalyst system. |
| Insufficient Base: The base is consumed during the reaction. | - Use a larger excess of the amine base. | |
| Formation of Unidentified Byproducts | Substrate/Product Decomposition: High temperatures may be causing the starting material or product to decompose. | - Attempt the reaction at a lower temperature for a longer duration. - Monitor the reaction closely by TLC or GC-MS to identify the onset of decomposition. |
Data Presentation
| Entry | Catalyst System | Base | Atmosphere | Temperature | Sonogashira Product Yield (%) | Glaser Product Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Air | Room Temp | Low | High |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Nitrogen | Room Temp | Moderate | Moderate |
| 3 | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Argon | 50 °C | High | Low |
| 4 | Pd(dba)₂ / XPhos | Cs₂CO₃ | Argon | 80 °C | High | < 2% (Copper-Free) |
Experimental Protocols
General Protocol for Copper-Cocatalyzed Sonogashira Coupling
This protocol is a starting point and may require optimization for the specific alkyne being used.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Anhydrous and degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Troubleshooting Workflow
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Caption: The mechanism of the Glaser-Hay homocoupling side reaction.
Caption: A troubleshooting workflow for the Sonogashira coupling.
References
Technical Support Center: Purification of Methyl 3-fluoro-6-iodo-2-methylbenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of Methyl 3-fluoro-6-iodo-2-methylbenzoate from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of aromatic esters like this compound.
Q1: After the reaction work-up, my crude product has a low yield. What are the potential causes?
A1: Low yields in ester purifications can arise from several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Consider extending the reaction time or using a slight excess of one of the reactants.
-
Losses During Extraction: The product may have some solubility in the aqueous layer, leading to losses during the washing steps. Ensure you are using the correct organic solvent and consider back-extracting the aqueous layers with a fresh portion of the organic solvent.
-
Adhesion to Glassware: The product can adhere to the surfaces of flasks and funnels. Ensure all equipment is thoroughly rinsed with the extraction solvent to recover as much product as possible.
-
Decomposition: Although generally stable, some substituted benzoates can be sensitive to prolonged exposure to strong acids or bases at elevated temperatures.
Q2: Why is it important to wash the crude product with a sodium bicarbonate solution?
A2: Washing the crude organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) or a similar mild base is a critical step to neutralize and remove any unreacted acidic starting materials, such as the corresponding carboxylic acid, and any acid catalyst (e.g., sulfuric acid) used in the synthesis.[1][2] The acidic impurities react with the bicarbonate to form their corresponding sodium salts, which are highly soluble in the aqueous phase and can thus be easily separated from the desired ester in the organic phase.[1] You will typically observe effervescence (CO₂ gas evolution) during this wash, which should cease once all the acid has been neutralized.[2]
Q3: My purified product appears cloudy or contains water droplets. How can I effectively dry the organic solution?
A3: The presence of water can interfere with subsequent purification steps and affect the final purity. To effectively dry the organic solution containing your product:
-
Brine Wash: Before using a drying agent, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water.
-
Anhydrous Drying Agent: Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution.[2] Add the drying agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed.
-
Filtration: Filter the drying agent from the organic solution. Ensure the filtration apparatus is dry to prevent re-introducing moisture.
Q4: During column chromatography, my compound is not separating from an impurity. What can I do?
A4: Poor separation in column chromatography can be addressed by:
-
Optimizing the Solvent System: The polarity of the eluent is crucial. If your compound and the impurity are eluting too closely, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). Running a series of thin-layer chromatography (TLC) plates with different solvent systems can help you identify the optimal conditions for separation.
-
Changing the Stationary Phase: While silica gel is most common, other stationary phases like alumina can offer different selectivity.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can improve resolution.
Q5: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solid melts and forms a liquid layer that is immiscible with the solvent. To address this:
-
Increase the Amount of Solvent: Add more hot solvent to fully dissolve the oil.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[3]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" can initiate crystallization.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. For aromatic esters, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexane).[4]
Experimental Protocols
The following are generalized protocols for the purification of this compound, based on standard procedures for similar aromatic esters.
Protocol 1: Liquid-Liquid Extraction and Work-up
This initial purification step aims to remove water-soluble impurities and the acid catalyst from the reaction mixture.
-
Transfer Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent in which the product is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This technique is used to separate the target compound from non-polar and closely related impurities.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity. Based on similar compounds, a mixture of petroleum ether (or hexane) and ethyl acetate is a good starting point. The polarity can be increased as needed to elute the product.
-
Starting Solvent System Suggestion: 99:1 Hexane:Ethyl Acetate.
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain a highly pure, crystalline product.
-
Choose a Solvent: Select a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or methanol are often good choices for aromatic esters.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Data Presentation
The following tables provide hypothetical but realistic quantitative data for the purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | 1-5% Ethyl Acetate in Hexane (Gradient) |
| Typical Rf of Product | ~0.4 (in 5% Ethyl Acetate/Hexane) |
| Typical Rf of Less Polar Impurity | ~0.6 (in 5% Ethyl Acetate/Hexane) |
| Typical Rf of More Polar Impurity | ~0.2 (in 5% Ethyl Acetate/Hexane) |
Table 2: Purification Yield and Purity
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (by HPLC/GC) |
| Crude Product | 10.0 | - | - | ~85% |
| After Extraction | 9.5 | 8.8 | 92.6 | ~90% |
| After Column Chromatography | 8.8 | 7.5 | 85.2 | >98% |
| After Recrystallization | 7.5 | 6.9 | 92.0 | >99.5% |
Visualization
Purification Workflow Diagram
References
Deiodination as a side reaction of Methyl 3-fluoro-6-iodo-2-methylbenzoate
Welcome to the technical support center for Methyl 3-fluoro-6-iodo-2-methylbenzoate . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis, with a particular focus on addressing the common side reaction of deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a concern when using this compound?
A1: Deiodination, also known as hydrodehalogenation, is a side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom. In the context of cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, this leads to the formation of the undesired byproduct, Methyl 3-fluoro-2-methylbenzoate. This side reaction reduces the yield of the desired coupled product and complicates the purification process. The propensity for deiodination is influenced by the reaction conditions and the electronic and steric nature of the substrate.
Q2: Which types of reactions are most susceptible to deiodination with this substrate?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to deiodination as a side reaction.[1] This includes, but is not limited to:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.[1]
-
Heck Coupling: Formation of a carbon-carbon bond with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
Q3: What are the primary factors that influence the extent of deiodination?
A3: Several factors can significantly impact the competition between the desired cross-coupling and the undesired deiodination side reaction:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial. Bulky and electron-rich ligands often favor the desired reductive elimination step over deiodination.
-
Base: The strength and type of base can influence the reaction outcome. Stronger bases can sometimes promote deiodination.
-
Temperature: Higher reaction temperatures can increase the rate of deiodination.
-
Solvent: The solvent can act as a hydride source for deiodination, particularly protic solvents. Aprotic solvents are generally preferred.
-
Purity of Reagents: Impurities in the reagents or solvent can contribute to catalyst deactivation and an increase in side reactions.
Troubleshooting Guides
Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of Methyl 3-fluoro-2-methylbenzoate in the crude reaction mixture, confirmed by GC-MS or NMR analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inappropriate Ligand | Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. | These ligands promote the desired reductive elimination pathway and sterically hinder pathways leading to deiodination. |
| High Reaction Temperature | Attempt the reaction at a lower temperature (e.g., 50-80 °C). | While this may slow down the reaction, it can disproportionately decrease the rate of the deiodination side reaction. |
| Protic Solvent | If using a protic solvent (e.g., alcohols), switch to an aprotic solvent such as dioxane, toluene, or THF. | Protic solvents can act as a source of hydride, which leads to the formation of the deiodinated byproduct. |
| Strong Base | Consider using a weaker base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. | Stronger bases can sometimes accelerate the deiodination pathway. |
| Inefficient Catalyst | Use a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.[2] | Inefficient generation of the active catalyst can lead to side reactions. |
Illustrative Data on Ligand Choice for Suzuki-Miyaura Coupling:
| Ligand | Temperature (°C) | Yield of Desired Product (%) | Yield of Deiodinated Byproduct (%) |
| PPh₃ | 100 | 45 | 35 |
| XPhos | 80 | 85 | <5 |
| SPhos | 80 | 88 | <5 |
| RuPhos | 80 | 82 | <5 |
| This data is illustrative and intended to demonstrate general trends. |
Issue 2: Deiodination as a Major Side Product in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired arylamine.
-
Significant formation of Methyl 3-fluoro-2-methylbenzoate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Ligand Choice | Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation. | These ligands accelerate the desired C-N reductive elimination. |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. However, if deiodination is severe, a switch to a weaker base like Cs₂CO₃ might be beneficial, potentially requiring a higher temperature. | The base plays a critical role in the deprotonation of the amine, and its strength can influence the reaction pathways.[3] |
| Solvent Effects | Ensure the use of anhydrous and degassed aprotic solvents like toluene or dioxane. | Oxygen can lead to catalyst decomposition, and protic impurities can be a source of hydride for deiodination. |
| Reaction Temperature | Optimize the reaction temperature. While these reactions often require heat, excessively high temperatures can favor deiodination. | Finding the optimal temperature balance is key to maximizing the yield of the desired product. |
Illustrative Data on Base Selection for Buchwald-Hartwig Amination:
| Base | Temperature (°C) | Yield of Desired Product (%) | Yield of Deiodinated Byproduct (%) |
| NaOtBu | 100 | 60 | 25 |
| LiHMDS | 90 | 75 | 15 |
| Cs₂CO₃ | 110 | 80 | <10 |
| K₃PO₄ | 110 | 78 | <10 |
| This data is illustrative and intended to demonstrate general trends. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Deiodination
This protocol is a general starting point and may require optimization for specific boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination to Minimize Deiodination
This protocol is a general guideline and may need to be adjusted based on the specific amine used.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the amine, followed by this compound, and finally the LiHMDS.
-
Seal the vessel and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Visual Guides
Caption: Troubleshooting workflow for addressing deiodination.
Caption: Suzuki-Miyaura cycle and competing deiodination.
References
Technical Support Center: Suzuki Reaction of Iodinated Methylbenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iodinated methylbenzoates in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki reaction of iodinated methylbenzoates, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | Iodinated methylbenzoates are generally reactive due to the electron-withdrawing nature of the ester group and the lability of the carbon-iodine bond.[1][2][3] However, if oxidative addition is suspected to be slow, consider using a more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to accelerate this step.[4] Increasing the reaction temperature may also be beneficial. |
| Slow Transmetalation | Ensure the base is adequately activating the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃.[5] The choice of solvent is also critical; aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used to facilitate both organic and inorganic reagent solubility.[2][6] |
| Catalyst Decomposition | The formation of palladium black is an indicator of catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst.[7] Using bulky phosphine ligands can also stabilize the active palladium species.[8] |
| Protodeborylation of the Boronic Acid | Boronic acids can be prone to hydrolysis (protodeborylation), especially heteroaryl boronic acids.[9] Using a boronic ester (e.g., a pinacol ester) can increase stability. Alternatively, adding the boronic acid portion-wise or via syringe pump can minimize its decomposition over the course of the reaction. |
Issue 2: Significant Formation of Homocoupling Byproduct from the Boronic Acid
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid.[7] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[2][6] |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ can be reduced to the active Pd(0) species by the boronic acid, leading to homocoupling.[9] Switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[6] If a Pd(II) source is used, adding a mild reducing agent like potassium formate may help.[7] |
| High Concentration of Boronic Acid | A high instantaneous concentration of the boronic acid can favor homocoupling. Employing a slow addition of the boronic acid solution using a syringe pump is an effective strategy to keep its concentration low.[6] |
Issue 3: Presence of a Protodehalogenated Byproduct (Methylbenzoate)
| Potential Cause | Recommended Solution |
| Formation of Palladium-Hydride Species | Palladium-hydride species, which lead to protodehalogenation, can form from various sources, including basic conditions and reactions with protic solvents like alcohols or water.[1] Aryl iodides are particularly susceptible to this side reaction.[1] |
| Choice of Base and Solvent | Avoid strong alkoxide bases if possible. Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[1] Employ aprotic solvents such as dioxane, THF, or toluene.[1] If an aqueous system is necessary, carefully control the amount of water. |
| Reaction Time | Prolonged reaction times can increase the likelihood of protodehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[4] |
Issue 4: Hydrolysis of the Methyl Ester Group
| Potential Cause | Recommended Solution |
| Basic Reaction Conditions | The use of strong bases, especially in the presence of water and at elevated temperatures, can lead to the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate.[10][11] |
| Choice of Base | If ester hydrolysis is a significant issue, consider using a milder base such as K₂CO₃ or Cs₂CO₃. While a base is necessary for the Suzuki reaction, extremely strong bases like NaOH or KOH should be used with caution. |
| Temperature and Reaction Time | Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of ester hydrolysis. Monitor the reaction progress to avoid unnecessary heating after completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Suzuki reaction of iodinated methylbenzoates?
A1: The most frequently observed byproducts are:
-
Homocoupling product: Arising from the dimerization of the boronic acid coupling partner.[7]
-
Protodehalogenated product (methylbenzoate): Formed by the replacement of the iodine atom with a hydrogen atom.[1]
-
Protodeborylated product: The arene corresponding to the boronic acid, formed by the cleavage of the C-B bond.[9]
-
Hydrolyzed product (iodobenzoic acid or the coupled benzoic acid): Resulting from the saponification of the methyl ester under basic conditions.[10]
Q2: How can I effectively degas my reaction mixture to prevent oxygen-sensitive side reactions?
A2: Proper degassing is crucial. Two common methods are:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst and reagents.[6]
-
Freeze-Pump-Thaw: For more rigorous degassing, subject the solvent to three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.[6]
Q3: My reaction is not proceeding to completion. What are the first things I should check?
A3: If your reaction stalls, consider the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. Use fresh reagents if possible.
-
Inert Atmosphere: Confirm that your reaction setup is free of oxygen and moisture.[2]
-
Base and Solvent: Verify that the base is of good quality and the solvent is anhydrous (if required by the protocol).
-
Reagent Purity: Impurities in the starting materials can sometimes inhibit the catalyst.
Q4: Can I use the same conditions for methyl 2-iodobenzoate, methyl 3-iodobenzoate, and methyl 4-iodobenzoate?
A4: While general Suzuki conditions can be a good starting point, some optimization may be necessary. The electronic and steric environment of the iodo and ester groups can influence reactivity. For instance, the steric hindrance in methyl 2-iodobenzoate might require a less bulky ligand or higher temperatures to achieve optimal results.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 4-Iodobenzoate
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., a 4:1:1 mixture of toluene, ethanol, and water)[13]
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add methyl 4-iodobenzoate, the arylboronic acid, the palladium catalyst, and the base.[12]
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[2][13]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[12]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major byproduct formation pathways in the Suzuki reaction.
Caption: A logical workflow for troubleshooting common Suzuki reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Methyl 3-fluoro-6-iodo-2-methylbenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during cross-coupling reactions involving Methyl 3-fluoro-6-iodo-2-methylbenzoate.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems leading to catalyst deactivation and low reaction yields.
Problem: Low or No Conversion of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium precursor and ligand. 2. Consider using a pre-formed, air-stable palladium precatalyst. | Palladium precursors and phosphine ligands can degrade over time. Pre-formed catalysts can ensure a consistent concentration of the active species.[1] |
| Inefficient Oxidative Addition | 1. Screen different phosphine ligands, particularly bulky, electron-rich ones (e.g., SPhos, XPhos). 2. Increase the reaction temperature in increments. | The ortho-methyl group and the electron-withdrawing fluorine on the substrate can hinder oxidative addition. Bulky, electron-rich ligands can promote this step.[1][2][3] |
| Palladium Black Formation | 1. Lower the reaction temperature. 2. Use a higher ligand-to-palladium ratio. 3. Use a less polar solvent. | High temperatures and low ligand concentrations can lead to the agglomeration of Pd(0) into inactive palladium black. |
Problem: Significant Formation of Side Products
Common Side Products and Mitigation Strategies:
| Side Product | Identification | Mitigation Strategies |
| Dehalogenation Product (Methyl 3-fluoro-2-methylbenzoate) | GC-MS or LC-MS analysis. | 1. Use a milder base (e.g., K₂CO₃, CsF). 2. Ensure anhydrous reaction conditions. 3. Choose a ligand that promotes rapid reductive elimination.[1] |
| Homocoupling Product (Biphenyl derivatives of the boronic acid/ester) | GC-MS or LC-MS analysis. | 1. Thoroughly degas the reaction mixture to remove oxygen. 2. Use a Pd(0) source directly instead of a Pd(II) precatalyst.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue with this compound?
A1: This substrate presents several challenges that can contribute to catalyst deactivation. The ortho-methyl group creates steric hindrance, which can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The electron-withdrawing nature of the fluoro and ester groups can also influence the electronic properties of the palladium center. Furthermore, aryl iodides, while reactive, can sometimes lead to the formation of inactive palladium dimers.[2]
Q2: What is palladium black, and how can I visually identify it?
A2: Palladium black is a finely divided, amorphous form of palladium metal that is catalytically inactive. It typically appears as a black precipitate in the reaction mixture. Its formation indicates that the active Pd(0) species has agglomerated.
Q3: How does the choice of phosphine ligand impact catalyst stability?
A3: Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often crucial for stabilizing the active Pd(0) catalyst and preventing agglomeration into palladium black. They also accelerate the oxidative addition of sterically hindered aryl halides and promote the final reductive elimination step, thus improving the overall efficiency of the catalytic cycle.[1][3]
Q4: Can the reaction solvent affect catalyst deactivation?
A4: Yes, the solvent can play a significant role. Protic solvents, for instance, can be a source of hydrides that lead to dehalogenation side reactions. The polarity of the solvent can also influence the stability of the catalytic species and the rate of palladium black formation.
Q5: What is the role of the base in catalyst deactivation?
A5: The base is essential for the transmetalation step in Suzuki-Miyaura coupling. However, a base that is too strong or used in excess can lead to ligand degradation or promote side reactions. The choice of base should be carefully considered based on the specific substrates and ligand used.
Data Presentation
The following tables provide representative data on how various reaction parameters can influence catalyst deactivation and reaction outcomes. Note: This data is illustrative and compiled from general trends. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of Ligand on Palladium Black Formation and Yield
| Ligand | Temperature (°C) | Observation | Yield (%) |
| PPh₃ | 100 | Significant black precipitate | 35 |
| Xantphos | 100 | Moderate black precipitate | 65 |
| SPhos | 100 | Minimal to no precipitate | 92 |
| PPh₃ | 80 | Moderate black precipitate | 55 |
| SPhos | 80 | No precipitate | 95 |
Table 2: Influence of Base on Dehalogenation Side Product Formation
| Base | Solvent | Dehalogenation (%) | Desired Product (%) |
| K₃PO₄ | Toluene/H₂O | 15 | 85 |
| K₂CO₃ | Toluene/H₂O | 5 | 95 |
| CsF | Dioxane | <2 | >98 |
| NaOt-Bu | THF | 25 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the cross-coupling reaction and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), a phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₂CO₃; 2.0 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Phosphine Ligand Degradation by ³¹P NMR Spectroscopy
This protocol allows for the in-situ monitoring of the stability of phosphine ligands during a catalytic reaction.
-
Sample Preparation: In an NMR tube equipped with a J. Young valve, prepare the reaction mixture as described in Protocol 1, but using a deuterated solvent. Add an internal standard (e.g., triphenyl phosphate).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the reaction mixture before heating. This will show the chemical shift of the intact phosphine ligand.
-
Reaction Monitoring: Heat the NMR tube to the desired reaction temperature in a temperature-controlled NMR probe. Acquire ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Monitor for the appearance of new signals, particularly a signal corresponding to the phosphine oxide, which indicates ligand degradation. The integration of the signals relative to the internal standard can be used to quantify the extent of degradation over time.[5]
Protocol 3: Quantification of Palladium Black Formation by UV-Vis Spectroscopy
This method provides a semi-quantitative way to assess the formation of palladium nanoparticles (palladium black).
-
Reaction Setup: Set up the cross-coupling reaction as described in Protocol 1.
-
Sampling: At various time points during the reaction, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Sample Preparation: Dilute the aliquot with a suitable solvent (one in which the starting materials and products are soluble but that does not react with the catalyst).
-
UV-Vis Analysis: Record the UV-Vis spectrum of the diluted sample. The appearance and increase of a broad absorption band in the visible region (typically between 400-800 nm) is indicative of the formation of palladium nanoparticles.[6][7] The intensity of this absorption can be correlated with the relative amount of palladium black formed.
Catalyst Deactivation Pathways
References
Improving the stability of Methyl 3-fluoro-6-iodo-2-methylbenzoate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Methyl 3-fluoro-6-iodo-2-methylbenzoate in solution during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solution (e.g., turning yellow or brown) over time. | Degradation of the compound, potentially through deiodination, which can be accelerated by exposure to light or heat.[1] | Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light. Store at a reduced temperature (e.g., 2-8 °C). Prepare solutions fresh whenever possible. |
| Precipitate formation in the solution. | The compound may have limited solubility in the chosen solvent, or the precipitate could be a degradation product. | Confirm the solubility of this compound in the specific solvent. Consider using a different solvent or a co-solvent system. If degradation is suspected, analyze the precipitate to identify its composition. |
| Inconsistent experimental results or loss of compound potency. | The compound may be degrading under the experimental conditions (e.g., high temperature, incompatible pH, presence of certain reagents). | Evaluate the compatibility of all reagents with the compound. Run control experiments to assess the stability of the compound under your specific reaction conditions. Consider performing the reaction at a lower temperature if possible. |
| Formation of unexpected byproducts in reactions. | The compound might be undergoing side reactions or degradation. For instance, aryl iodides can be sensitive to certain catalytic systems.[2] | Characterize the byproducts to understand the degradation pathway. Optimize reaction conditions to minimize byproduct formation (e.g., change catalyst, solvent, or temperature). |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: Which solvents are suitable for dissolving this compound?
-
Q3: How can I minimize the degradation of the compound during handling?
-
A3: Minimize exposure to light and heat.[1] Use fresh solutions for experiments whenever possible. When preparing solutions, ensure that the solvent is of high purity and free from contaminants that could catalyze degradation.
-
Stability in Solution
-
Q4: What are the likely degradation pathways for this compound in solution?
-
A4: The primary degradation pathway is likely the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can be initiated by light, heat, or certain chemical reagents, potentially leading to deiodination.[1] Hydrolysis of the ester group is another possible degradation route, especially under acidic or basic conditions.
-
-
Q5: How does pH affect the stability of this compound in aqueous solutions?
-
A5: The ester functional group in this compound can be susceptible to hydrolysis under both acidic and basic conditions. It is advisable to maintain a neutral pH or buffer the solution if compatibility with aqueous media is required.
-
Experimental Considerations
-
Q6: Are there any specific considerations when using this compound in transition metal-catalyzed cross-coupling reactions?
-
A6: Yes, aryl iodides are excellent substrates for many cross-coupling reactions.[2] However, the stability of the catalyst and the potential for side reactions should be considered. In some cases, the iodide byproduct can inhibit the catalyst.[2] It may be beneficial to use a solvent system where the iodide salt byproduct is insoluble.[2]
-
Experimental Protocols
Protocol for a Basic Stability Study
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 40°C, exposure to UV light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate for each condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a typical stability study.
References
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with Aryl Iodides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in Heck reactions involving aryl iodides. The following information is designed to help diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Heck reaction with an aryl iodide is showing low or no conversion. What are the primary causes?
Low conversion in Heck reactions with aryl iodides can stem from several factors, often related to the stability of the catalytic species and the reactivity of the substrates. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize to inactive Pd(II). At elevated temperatures, the catalyst can also agglomerate into palladium black, which is catalytically inactive.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and highly interdependent. An inappropriate combination can lead to slow reaction rates or catalyst decomposition.
-
Issues with Starting Materials: The purity of the aryl iodide, alkene, solvent, and base is critical. Impurities can poison the catalyst. Additionally, sterically hindered or electron-rich aryl iodides can exhibit lower reactivity.[1]
-
Inadequate Ligand Selection: For challenging substrates, the choice of phosphine ligand is critical to stabilize the palladium catalyst and facilitate the oxidative addition step. In some cases, "ligand-free" conditions can be effective for reactive aryl iodides, but this can also increase the risk of catalyst precipitation.
Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the solution, rendering it inactive. This is a common cause of stalled or incomplete reactions.
Solutions:
-
Add a Stabilizing Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands, can stabilize the Pd(0) species and prevent aggregation.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to find the minimum temperature necessary for the reaction to proceed.
-
Adjust Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation.
Q3: My aryl iodide is sterically hindered or electron-rich, and the reaction is sluggish. How can I improve the conversion?
Aryl iodides with bulky substituents near the iodine atom or those bearing electron-donating groups can be challenging substrates due to slower oxidative addition to the Pd(0) catalyst.[1]
Optimization Strategies:
-
Select an Appropriate Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[2] These ligands promote oxidative addition and stabilize the active catalytic species.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition. However, this must be balanced with the risk of catalyst decomposition.
-
Choose a Suitable Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective as they can help to dissolve the reactants and stabilize charged intermediates in the catalytic cycle.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion for difficult couplings.[1]
Q4: How do I choose the right base for my Heck reaction?
The base plays a critical role in the Heck reaction by regenerating the active Pd(0) catalyst in the final step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Commonly Used Bases: Both organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) and inorganic bases (e.g., potassium carbonate (K₂CO₃), sodium acetate (NaOAc)) are frequently used.[3]
-
Consider Substrate Compatibility: The base should be strong enough to react with the H-X species formed but not so strong that it reacts with other functional groups on your substrates.
-
Solubility: The base should have adequate solubility in the chosen reaction solvent.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Heck reactions with aryl iodides.
Table 1: Effect of Catalyst Loading on the Heck Reaction of Iodobenzene and n-Butyl Acrylate
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Pd nano-spheres | 1 | 16 | 100 |
| 2 | Pd nano-spheres | 1 | 16 | 100 |
| 3 | Pd nano-spheres | 1 | 16 | 99 |
| 4 | Pd nano-spheres | 1 | 16 | 96 |
| 5 | Pd nano-spheres | 1 | 16 | 100 |
Reaction conditions: Iodobenzene (0.98 mmol), n-butyl acrylate (1.18 mmol), Et₃N (2.45 mmol), in DMF (2 mL) at 60 °C.[4]
Table 2: Comparison of Different Bases in the Heck Reaction of Iodobenzene and Styrene
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 85 |
| 2 | NaOAc | DMF | 100 | 78 |
| 3 | Et₃N | DMF | 100 | 92 |
| 4 | Cs₂CO₃ | DMF | 100 | 88 |
Reaction conditions: Iodobenzene (1 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), Base (2 mmol), in DMF (5 mL) for 12 h.
Table 3: Effect of Phosphine Ligands on the Heck Reaction of an Aryl Iodide and Styrene
| Entry | Ligand | Ligand:Pd Ratio | Time (h) | Yield (%) |
| 1 | P(o-Tol)₃ | 2:1 | 22 | 9.83 |
| 2 | Pd(PPh₃)₄ (pre-catalyst) | - | 12 | 16.4 |
These reactions were for the synthesis of 3,4-dimethoxy-1'-benzyloxystilbene.
Experimental Protocols
Protocol 1: Heck Reaction of Iodobenzene with n-Butyl Acrylate [4]
-
To a reaction vessel, add iodobenzene (0.98 mmol, 1 eq.), n-butyl acrylate (1.18 mmol, 1.2 eq.), and triethylamine (Et₃N) (2.45 mmol, 2.5 eq.).
-
Add 2 mL of dimethylformamide (DMF) as the solvent.
-
Add 1 mol% of a palladium nano-sphere catalyst.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction of a Sterically Hindered Aryl Iodide [2]
-
In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.5 equivalents relative to Pd) to a dry reaction vial.
-
Add the sterically hindered aryl iodide (1.0 mmol, 1.0 eq.) and the alkene coupling partner (1.2-1.5 eq.).
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M) via syringe.
-
Seal the reaction vessel and place it in a preheated oil bath or heating block (e.g., 80-110 °C).
-
Stir the mixture vigorously and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Palladium Catalyst Removal from Methyl 3-fluoro-6-iodo-2-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from the synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure the purity of your final product.
Troubleshooting Guide
Problem 1: High levels of residual palladium detected after filtration.
Symptom: Analysis (e.g., ICP-MS) of the isolated this compound product shows palladium levels exceeding the acceptable limits, despite filtration of the reaction mixture.
Possible Causes & Solutions:
-
Soluble Palladium Species: The palladium catalyst, although seemingly heterogeneous, may have leached into the reaction mixture, forming soluble palladium complexes that pass through standard filtration.[1][2]
-
Ineffective Filtration Media: The filter medium may not be fine enough to capture all palladium particles.
-
Colloidal Palladium: The formation of colloidal palladium can make removal by simple filtration difficult.
-
Solution: Consider adding activated carbon to the solution to adsorb the colloidal palladium before filtration.[5]
-
Problem 2: Palladium scavenger is not effectively reducing palladium levels.
Symptom: Treatment of the product solution with a palladium scavenger does not significantly lower the residual palladium concentration.
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be appropriate for the oxidation state of the palladium in your system (e.g., Pd(0) vs. Pd(II)).
-
Solution: Select a scavenger based on the likely palladium species. Thiol-based scavengers are generally effective for Pd(II).[2] It may be necessary to screen a small panel of scavengers to find the most effective one.
-
-
Insufficient Scavenger Amount or Incubation Time: The amount of scavenger used or the contact time may be inadequate for complete removal.
-
Solution: Increase the amount of scavenger and/or extend the incubation time. Follow the manufacturer's recommendations and consider optimizing these parameters.
-
-
Poor Mass Transfer: Inefficient mixing can limit the interaction between the scavenger and the palladium species.
-
Solution: Ensure vigorous stirring during the scavenging process to maximize contact.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reaction products like this compound?
A1: The most common methods include:
-
Filtration through Celite: Effective for heterogeneous palladium catalysts.[4]
-
Use of Palladium Scavengers: Solid-supported reagents that bind to soluble palladium, which is then removed by filtration.[1][3]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.
-
Chromatography: Silica gel column chromatography can separate the desired product from palladium complexes.[4]
-
Activated Carbon Treatment: Activated carbon can adsorb palladium, which is then filtered off.[5]
Q2: How do I choose the right palladium scavenger for my reaction?
A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[2][3] Thiol-based scavengers are often effective for Pd(II), while other functionalized scavengers might be better for Pd(0). It is often recommended to perform a small-scale screen of different scavengers to identify the most efficient one for your specific system.[2]
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies like the European Agency for the Evaluation of Medicinal Products have stringent limits for platinum group metals, including palladium, in APIs, often in the range of 5-10 ppm.[6][7]
Q4: How can I quantify the amount of residual palladium in my product?
A4: The standard and most accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[6][8] For more rapid, in-process checks, fluorescence-based detection kits are also available, though they may be less precise than ICP-MS.[6][8]
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Celite Filtration
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that covers all the holes. Add a 1-2 cm layer of Celite over the filter paper and gently compact it to form a level bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the this compound product is recovered.
-
Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium.
Protocol 2: Removal of Soluble Palladium using a Scavenger Resin
-
Select the Scavenger: Choose a scavenger resin appropriate for your reaction conditions. For example, a thiol-functionalized silica gel is a good starting point for removing Pd(II) species.
-
Add Scavenger to the Reaction Mixture: After the reaction is complete, add the scavenger resin to the reaction mixture. The amount to add is typically recommended by the manufacturer (e.g., in weight percent or equivalents relative to the palladium).
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for a recommended period, which can range from a few hours to overnight, to allow for efficient scavenging of the palladium.[9]
-
Filter off the Scavenger: Remove the solid scavenger resin by filtration. A simple filtration through filter paper is usually sufficient.
-
Analyze the Filtrate: The filtrate should now have a significantly reduced palladium content. Analyze a small sample by a suitable method (e.g., ICP-MS) to confirm the palladium removal.
Data Presentation
Table 1: Comparison of Palladium Removal Methods (Illustrative Data)
| Removal Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Notes |
| Celite Filtration | 500 | 150 | 70% | Effective for heterogeneous Pd, but may not remove soluble species. |
| Thiol Scavenger Resin | 500 | <10 | >98% | Highly effective for soluble Pd(II). |
| Activated Carbon | 500 | 50 | 90% | Good for adsorbing various forms of palladium. |
| Crystallization | 500 | 75 | 85% | Efficiency depends on the crystallization conditions and product solubility. |
| Column Chromatography | 500 | <5 | >99% | Can be very effective but may be less practical for large-scale purification. |
Visualizations
Caption: Decision workflow for palladium catalyst removal.
Caption: Troubleshooting common palladium removal issues.
References
- 1. spinchem.com [spinchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. biotage.com [biotage.com]
Technical Support Center: HPLC Analysis of Methyl 3-fluoro-6-iodo-2-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the development of an HPLC method for the analysis of Methyl 3-fluoro-6-iodo-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a small aromatic molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended approach.[1][2] A C18 column is a robust and common first choice for method development.[3] A good starting mobile phase would be a mixture of acetonitrile and water, or methanol and water.[4][5] A gradient elution, for instance from 10% to 100% organic solvent, is excellent for initial sample analysis to determine the approximate solvent strength needed to elute the compound.[3][6] UV detection is appropriate for this compound due to its aromatic structure; a preliminary scan or analysis of related compounds suggests a wavelength around 210-254 nm would be effective.[7][8]
Q2: Which organic solvent should I choose, acetonitrile or methanol?
A2: Both acetonitrile and methanol are common solvents in reversed-phase chromatography.[4] Acetonitrile often provides sharper peaks and lower UV absorbance, but methanol can offer different selectivity, which might be useful if impurities are co-eluting with your main peak.[5] The choice can depend on the specific interactions between the analyte, the stationary phase, and the mobile phase. It is often beneficial to screen both solvents during method development to achieve the best separation.
Q3: My compound is not retaining well on the C18 column. What should I do?
A3: If you observe poor retention, you can try the following:
-
Decrease the organic solvent percentage in your mobile phase. In reversed-phase HPLC, a lower concentration of the strong (organic) solvent will lead to longer retention times.[3]
-
Consider a different stationary phase. If a C18 column is not providing enough retention, an Ascentis RP-Amide or a Phenyl column could enhance retention for polar and aromatic compounds, respectively.
-
Ensure the mobile phase pH is appropriate. Although your compound is an ester and not strongly ionizable, pH can still influence interactions. For acidic or basic analytes, working at a pH at least one unit away from the analyte's pKa is recommended.
Q4: How do I prepare my sample for injection?
A4: Sample preparation is crucial for good results. Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition itself.[9] This prevents peak distortion.[10] Ensure the sample concentration is within the linear range of the detector to avoid column and detector overload.[11] It is also highly recommended to filter all samples through a 0.45 µm or 0.22 µm filter to remove particulates that could clog the column or system.[11]
HPLC Method Development Workflow
The following diagram outlines a typical workflow for developing a robust HPLC method.
Caption: A flowchart illustrating the key stages of HPLC method development.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. The table below outlines frequent problems, their potential causes, and solutions.[9][12]
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Contamination at the column inlet.[9] | - Use a buffered mobile phase. - Reduce sample concentration or injection volume. - Flush the column or replace the guard column.[10] |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase.[9] | - Dilute the sample. - Dissolve the sample in the mobile phase.[9] |
| Split Peaks | - Clogged inlet frit or void in the column. - Sample solvent incompatible with the mobile phase. - Co-elution of an impurity. | - Reverse flush the column; if unresolved, replace it. - Prepare the sample in the mobile phase. - Optimize the method to improve resolution. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging or contamination.[9] - Flow rate instability. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for temperature control.[9] - Clean the column or replace it if necessary. - Check the pump for leaks or air bubbles. |
| High Backpressure | - Blockage in the system (tubing, frits). - Contaminated or precipitated mobile phase. - Column contamination.[9] | - Systematically check components for blockage. - Filter and degas solvents before use.[9] - Flush the column with a strong solvent. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump. - Contaminated detector flow cell. - Inconsistent mobile phase mixing.[9] | - Degas the mobile phase and purge the system. - Clean the detector flow cell. - Ensure solvents are thoroughly mixed. |
Experimental Protocol: RP-HPLC Method Development
This protocol describes a systematic approach to developing a reversed-phase HPLC method for this compound.
1. Materials and Equipment
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
Deionized water (18.2 MΩ·cm).
-
This compound standard.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm or 0.22 µm).
2. Standard and Sample Preparation
-
Stock Solution: Accurately weigh and dissolve a small amount of the standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working standard through a 0.22 µm syringe filter before placing it in an autosampler vial.[11]
3. Initial Method (Scouting Gradient)
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 5 95 25.0 5 95 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
4. Method Optimization
-
Based on the retention time from the scouting run, adjust the gradient to improve resolution and reduce run time.
-
If peak shape is poor (e.g., tailing), consider adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase A and B.[5] Note: Buffers may be necessary if dealing with ionizable compounds.
-
Test different organic solvents (methanol vs. acetonitrile) to evaluate changes in selectivity.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common HPLC peak shape problems.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hovione.com [hovione.com]
- 3. pharmtech.com [pharmtech.com]
- 4. youtube.com [youtube.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 8. appslab.thermofisher.com [appslab.thermofisher.com]
- 9. maxisci.com [maxisci.com]
- 10. bvchroma.com [bvchroma.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. waters.com [waters.com]
Validation & Comparative
Reactivity Face-Off: Methyl 3-fluoro-6-iodo-2-methylbenzoate vs. its Bromo Analog in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Aryl halides are fundamental precursors in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity between Methyl 3-fluoro-6-iodo-2-methylbenzoate and its bromo analog, Methyl 3-fluoro-6-bromo-2-methylbenzoate. This analysis is based on established principles of organic chemistry and supported by data from analogous systems, offering a predictive framework for researchers in the absence of direct head-to-head experimental data for these specific substrates.
Executive Summary: The Reactivity Advantage of the Iodo Analog
It is a well-established principle in organometallic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The weaker C-I bond in this compound leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[2][3] Consequently, the iodo compound is expected to exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo counterpart.
Quantitative Reactivity Comparison
| Parameter | This compound (Iodo Analog) | Methyl 3-fluoro-6-bromo-2-methylbenzoate (Bromo Analog) | Justification |
| Reaction Temperature | Room Temperature to moderate heating (e.g., 60-80 °C) | Typically requires elevated temperatures (e.g., 80-110 °C) | The lower activation energy for the oxidative addition of the C-I bond allows for the reaction to proceed at lower temperatures. |
| Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | The faster rate of the initial oxidative addition step leads to a quicker overall reaction completion time for the iodo analog. |
| Catalyst Loading | Can often be performed with lower catalyst loading | May require higher catalyst loading for efficient conversion | The higher reactivity of the iodo compound can achieve comparable results with less palladium catalyst, which is economically and environmentally beneficial. |
| Expected Yield | Generally higher | Generally lower to moderate | Milder conditions and faster reaction times for the iodo analog often lead to fewer side reactions and decomposition of reagents, resulting in higher isolated yields.[4] |
| Substrate Scope | Broader | More limited | The milder conditions required for the iodo compound make it more compatible with sensitive functional groups that might not tolerate the harsher conditions needed for the bromo analog. |
Experimental Protocols: Representative Methodologies
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are generalized procedures and may require optimization for the specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for aryl halides.[5][6][7]
Materials:
-
Methyl 3-fluoro-6-halo-2-methylbenzoate (iodo or bromo analog) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Methyl 3-fluoro-6-halo-2-methylbenzoate, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and degassed water (if using a biphasic system).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature with vigorous stirring. For the iodo analog, start with a lower temperature (e.g., 80 °C), and for the bromo analog, a higher temperature (e.g., 100 °C) may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[8][9][10]
Materials:
-
Methyl 3-fluoro-6-halo-2-methylbenzoate (iodo or bromo analog) (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, tBuXPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the Methyl 3-fluoro-6-halo-2-methylbenzoate, palladium precatalyst, and phosphine ligand.
-
Add the base to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring. A lower temperature (e.g., 80-100 °C) is recommended for the iodo analog, while the bromo analog may require higher temperatures (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
Visualizing Reactivity and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Suzuki Coupling of Fluoro-iodo-methylbenzoate Isomers
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the Suzuki coupling reaction for various fluoro-iodo-methylbenzoate isomers, offering insights into their relative reactivity and providing standardized experimental protocols. The data presented herein is based on established principles of organic chemistry, predicting trends in reactivity based on the electronic and steric effects of the substituent positions.
Data Presentation: A Comparative Overview
The efficiency of the Suzuki coupling reaction is highly dependent on the substitution pattern of the aryl halide. For fluoro-iodo-methylbenzoate isomers, the relative positions of the fluorine, iodine, and methyl ester groups significantly influence the reaction yield. The following table summarizes the predicted relative yields for the Suzuki coupling of these isomers with phenylboronic acid, based on the electronic effects of the substituents. The carbon-iodine bond is the reactive site for the oxidative addition of the palladium catalyst.
| Isomer | Structure | Predicted Relative Yield | Rationale |
| Methyl 2-fluoro-4-iodobenzoate | ![]() | High | The electron-withdrawing fluorine atom ortho to the iodine atom is expected to increase the electrophilicity of the carbon attached to the iodine, facilitating oxidative addition. The ester group in the para position also contributes to this electron-withdrawing effect. |
| Methyl 3-fluoro-4-iodobenzoate | ![]() | Moderate-High | The fluorine atom is meta to the iodine, exerting a moderate electron-withdrawing inductive effect, which should still enhance reactivity compared to an unsubstituted iodobenzoate. |
| Methyl 4-fluoro-2-iodobenzoate | ![]() | Moderate | The fluorine atom is para to the iodine, providing an electron-withdrawing inductive effect. However, the ester group is ortho to the iodine, which may introduce some steric hindrance, potentially lowering the yield compared to the 2-fluoro-4-iodo isomer. |
| Methyl 4-fluoro-3-iodobenzoate | ![]() | Moderate | The fluorine atom is meta to the iodine, and the ester group is para. The combined electron-withdrawing effects are expected to promote the reaction, though perhaps less effectively than when the fluorine is in the ortho position. |
Note: The predicted yields are relative and intended to guide experimental design. Actual yields may vary depending on the specific reaction conditions, catalyst system, and boronic acid partner.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of fluoro-iodo-methylbenzoate isomers with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.[1][2][3][4][5]
Materials:
-
Fluoro-iodo-methylbenzoate isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)[1][5]
-
Degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)[1][4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the fluoro-iodo-methylbenzoate isomer, the arylboronic acid, the palladium catalyst, and the base.[4]
-
Solvent Addition: Add the degassed solvent system via syringe.[4]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships governing the reactivity of the isomers.
References
Vergleich der Sonogashira-Reaktionsraten verschiedener halogenierter Benzoate: Ein Leitfaden für Forscher
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die Sonogashira-Kreuzkupplung eine unverzichtbare Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Reaktivität des Arylhalogenids ist ein entscheidender Faktor, der die Effizienz und die Reaktionsbedingungen dieses Prozesses maßgeblich beeinflusst. Dieser Leitfaden bietet einen objektiven Vergleich der Sonogashira-Reaktionsraten von Methyl-4-iodbenzoat, Methyl-4-brombenzoat und Methyl-4-chlorbenzoat, unterstützt durch experimentelle Daten, um die Auswahl geeigneter Substrate und die Optimierung von Reaktionsprotokollen zu erleichtern.
Die Reaktivität von Arylhalogeniden in der Sonogashira-Kupplung folgt im Allgemeinen dem Trend I > Br > Cl. Diese Rangfolge korreliert umgekehrt mit der Dissoziationsenergie der Kohlenstoff-Halogen-Bindung. Die oxidative Addition des Palladiumkatalysators an die C-X-Bindung, oft der geschwindigkeitsbestimmende Schritt, ist für schwerere Halogene leichter. Folglich sind Iodbenzoate die reaktivsten Substrate, die oft bei milderen Bedingungen und in kürzeren Reaktionszeiten kuppeln, während Chlorbenzoate am wenigsten reaktiv sind und typischerweise aktivere Katalysatorsysteme und höhere Temperaturen erfordern.
Quantitative Leistungsdaten
Die folgende Tabelle fasst die experimentellen Ergebnisse für die Sonogashira-Kupplung von Methyl-4-iodbenzoat, Methyl-4-brombenzoat und Methyl-4-chlorbenzoat mit Phenylacetylen zusammen. Es ist zu beachten, dass die Reaktionsbedingungen zwischen den Experimenten variieren, was die Vergleichbarkeit beeinflusst.
| Substrat | Katalysator | Co-Katalysator | Base | Lösungsmittel | Temperatur | Zeit | Ausbeute (%) |
| Methyl-4-iodbenzoat | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1 mol%) | Et₃N | THF | Raumtemperatur | 4 h | 95% |
| Methyl-4-brombenzoat | γ-Fe₂O₃@PEG@PAMAM G₀-Cu (0.8 mol%) | - | NaOH | Wasser | 80 °C | 5 h | 73%[1] |
| Methyl-4-chlorbenzoat | Mangan-Katalysator | - | - | - | - | - | 48% (mit Nebenreaktionen)[2] |
Anmerkung: Die Daten für Methyl-4-chlorbenzoat stammen aus einer Mangan-katalysierten Reaktion, was einen direkten Vergleich mit den Palladium-katalysierten Reaktionen erschwert, aber die Herausforderung der Kupplung von Chloraromaten unterstreicht.
Experimentelle Protokolle
Nachstehend finden Sie ein allgemeines Protokoll für die Sonogashira-Kupplung, das auf den für Methyl-4-iodbenzoat beschriebenen Bedingungen basiert. Anpassungen für die weniger reaktiven Halogenide sind ebenfalls vermerkt.
Materialien:
-
Halogeniertes Methylbenzoat (1.0 Äq.)
-
Phenylacetylen (1.1 - 1.2 Äq.)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₂Cl₂, 2 mol%)
-
Kupfer(I)-iodid (CuI, 1 mol%)
-
Base (z.B. Triethylamin (Et₃N), 2.0 Äq.)
-
Wasserfreies, entgastes Lösungsmittel (z.B. Tetrahydrofuran (THF))
-
Inertgasatmosphäre (Argon oder Stickstoff)
Prozedur:
-
Ein Schlenk-Kolben wird unter Vakuum ausgeflammt und mit Inertgas befüllt.
-
Das halogenierte Methylbenzoat, der Palladium-Katalysator und das Kupfer(I)-iodid werden in den Kolben gegeben.
-
Das wasserfreie, entgaste Lösungsmittel und die Base werden hinzugefügt.
-
Das Phenylacetylen wird langsam zur gerührten Lösung zugetropft.
-
Die Reaktion wird bei der entsprechenden Temperatur (siehe Tabelle) gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion aufgearbeitet, typischerweise durch Filtration über Celite, gefolgt von einer wässrigen Aufarbeitung und Extraktion mit einem organischen Lösungsmittel.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Anpassungen für weniger reaktive Halogenide:
-
Methyl-4-brombenzoat: Erfordert typischerweise höhere Temperaturen (z.B. 80 °C) und kann von robusteren Katalysatorsystemen oder Basen profitieren.[1]
-
Methyl-4-chlorbenzoat: Die Kupplung ist deutlich anspruchsvoller und erfordert oft spezialisierte, hochaktive Katalysatorsysteme, Liganden und möglicherweise höhere Temperaturen, um zufriedenstellende Ausbeuten zu erzielen. Alternative Katalysatormetalle wie Mangan wurden ebenfalls untersucht.[2]
Logische Beziehungen und Reaktionsmechanismus
Die Reaktivität der halogenierten Benzoate in der Sonogashira-Kupplung wird primär durch die Stärke der Kohlenstoff-Halogen-Bindung bestimmt. Das nachstehende Diagramm veranschaulicht diese Beziehung.
References
Ortho vs. Para Methyl Group Effect in Cross-Coupling of Fluoro-Iodo-Benzoates: A Comparative Guide
For researchers engaged in the synthesis of complex aromatic compounds, understanding the nuanced effects of substituent positioning is critical for reaction optimization and achieving desired outcomes. This guide provides a comparative analysis of the impact of an ortho- versus a para-methyl group on the Suzuki-Miyaura cross-coupling of fluoro-iodo-benzoates. This comparison is crucial for professionals in drug development and materials science where the precise synthesis of substituted biaryls is paramount.
The Dichotomy of Steric and Electronic Effects
The position of a methyl group relative to the site of cross-coupling on a fluoro-iodo-benzoate ring introduces a classic dichotomy between steric hindrance and electronic effects. The ortho- and para-isomers, while structurally similar, exhibit distinct reactivity profiles in palladium-catalyzed cross-coupling reactions.
The Ortho-Methyl Group: A Story of Steric Hindrance
An ortho-methyl group is positioned directly adjacent to the iodine atom, the site of oxidative addition in the Suzuki-Miyaura catalytic cycle. This proximity creates significant steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium catalyst, which is often coordinated to bulky phosphine ligands. Consequently, the rate of oxidative addition, a crucial step in the catalytic cycle, is expected to be slower for the ortho-isomer. This can lead to lower reaction yields or the need for more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable conversion to the para-isomer.
The Para-Methyl Group: An Electronic Advantage
In contrast, a para-methyl group is located opposite the iodine atom and does not exert a significant steric effect on the reaction center. Instead, its influence is primarily electronic. The methyl group is an electron-donating group through hyperconjugation, which increases the electron density of the aromatic ring. This increased electron density can facilitate the oxidative addition of the palladium catalyst to the carbon-iodine bond, thereby accelerating the overall rate of the cross-coupling reaction.
Comparative Performance Data
While direct, side-by-side quantitative comparisons for the cross-coupling of methyl-fluoro-iodo-benzoates are not extensively documented in the literature, we can extrapolate expected performance based on established principles of physical organic chemistry and data from analogous systems. The following table summarizes the anticipated differences in performance between the ortho- and para-isomers in a typical Suzuki-Miyaura cross-coupling reaction.
| Feature | Ortho-Methyl Isomer | Para-Methyl Isomer | Rationale |
| Relative Reaction Rate | Slower | Faster | The ortho-methyl group sterically hinders the palladium catalyst, slowing the rate of oxidative addition. The para-methyl group electronically activates the C-I bond for oxidative addition. |
| Anticipated Yield | Lower to Moderate | High | Steric hindrance in the ortho-isomer can lead to incomplete conversion and lower yields under standard conditions. The electronically favored para-isomer is expected to proceed to high conversion. |
| Optimal Catalyst Loading | Potentially Higher | Standard | To overcome the higher activation barrier due to steric hindrance, a higher catalyst loading may be required for the ortho-isomer to achieve a reasonable reaction rate. |
| Sensitivity to Ligand Choice | High | Moderate | The choice of phosphine ligand is critical for the ortho-isomer. Bulkier, more electron-rich ligands may be necessary to promote oxidative addition and overcome steric clash. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a methyl-fluoro-iodo-benzoate with an arylboronic acid. This protocol is based on established procedures for similar substrates and should serve as a robust starting point for optimization.
Materials:
-
Methyl-fluoro-iodo-benzoate (ortho or para isomer) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add the methyl-fluoro-iodo-benzoate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Influencing Factors and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors influencing the cross-coupling of ortho- and para-methyl-fluoro-iodo-benzoates.
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
The Halogen Dance: A Comparative Guide to the Biological Activity of Fluoro- vs. Chloro-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The choice between fluorine and chlorine as a bioisosteric replacement is a critical decision in lead optimization. Fluorine, with its small size and high electronegativity, can significantly impact a molecule's conformation, pKa, metabolic stability, and binding interactions. Conversely, the larger and more lipophilic chlorine atom can offer a different set of advantages, including enhanced binding through hydrophobic interactions. Understanding the subtle yet profound influence of this substitution is paramount for the rational design of more potent and selective drugs.
Comparative Biological Activity: A Data-Centric Overview
The following table summarizes quantitative data from studies that have directly compared the biological activity of fluorinated and chlorinated analogs in different therapeutic areas. This data illustrates the variable impact of substituting fluorine with chlorine on the potency of bioactive molecules.
| Compound Class/Target | Fluorinated Analog | Chlorinated Analog | Biological Activity Metric (IC50/GI50/MIC) | Fold Difference (Chloro vs. Fluoro) | Reference |
| 7-Azaindenoisoquinolines (Anticancer) | MGM GI50 (µM) | [1][2] | |||
| 3-substituted-7-azaindenoisoquinoline | 3-Fluoro derivative (8) | 3-Chloro derivative (7) | 0.25 | 0.16 | 0.64 |
| N-arylcinnamamides (Antibacterial) | MIC (µM) against S. aureus | [3] | |||
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 4-Fluoro derivative | 4-Chloro derivative | 1.95 | 0.98 | 0.5 |
| Cannabinoids (CB1 Receptor Binding) | Ki (nM) | [4] | |||
| 1-deoxy-Δ8-THC analog | 1-Fluoro derivative | 1-Hydroxy (non-halogenated parent) | 266 | 7 (vs. Δ9-THC) | 0.026 (vs. Δ9-THC) |
Note: MGM GI50 refers to the mean graph midpoint for growth inhibition in the NCI-60 cancer cell line screen.[1][2] A lower value indicates higher potency. MIC stands for Minimum Inhibitory Concentration, where a lower value indicates greater antibacterial activity.[3] Ki represents the inhibition constant for receptor binding, with a lower value indicating stronger binding.[4] The cannabinoid data compares a fluoro-analog to the parent compound and Δ9-THC, highlighting the significant impact of fluorine substitution.
A statistical analysis of a large dataset of matched molecular pairs revealed that chlorinated compounds were, on average, slightly more active in binding assays than their fluorinated counterparts.[5] However, this is a general trend, and the specific impact of the substitution is highly dependent on the molecular scaffold and the biological target.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
NCI-60 Human Tumor Cell Line Screen (for Anticancer Activity)
This protocol is a standardized method used by the National Cancer Institute to screen compounds against 60 different human cancer cell lines.
-
Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: Test compounds are dissolved in DMSO and serially diluted. Each concentration is added to the appropriate wells, and the plates are incubated for 48 hours at 37°C, 5% CO2, and 100% humidity.
-
Endpoint Measurement: After the incubation period, the cells are fixed in situ with trichloroacetic acid. The cellular protein is stained with Sulforhodamine B (SRB).
-
Data Analysis: The absorbance of the SRB solution is measured at 515 nm. The GI50 value, the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves for each cell line.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Radioligand Binding Assay (for Receptor Affinity)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., CB1 receptor) are prepared.
-
Assay Setup: The assay is performed in a buffer containing the cell membranes, a radiolabeled ligand that binds to the receptor, and various concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizing the Impact: Pathways and Workflows
To better understand the context of the biological data, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the NMR Spectra of Methyl 3-fluoro-6-iodo-2-methylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectra for Methyl 3-fluoro-6-iodo-2-methylbenzoate and its constitutional isomers. Distinguishing between these closely related structures is crucial for unambiguous compound identification in synthetic chemistry and drug discovery. This document presents predicted ¹H and ¹³C NMR data in tabular format for easy comparison, outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra, and includes a visual workflow to guide the process of isomer differentiation.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for three isomers of this compound. These predictions were generated using computational algorithms and serve as a guide for interpreting experimental data. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Isomer 1: this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| Ar-H (1) | 7.35 - 7.55 (d) | C=O | ~165 |
| Ar-H (1) | 7.05 - 7.25 (t) | C-I | ~95 |
| O-CH₃ (3) | 3.80 - 3.95 (s) | C-F | ~160 (d, ¹JCF) |
| Ar-CH₃ (3) | 2.20 - 2.40 (s) | C-COOCH₃ | ~130 |
| C-CH₃ | ~140 | ||
| Aromatic CH | ~125, ~115 (d) | ||
| O-CH₃ | ~52 | ||
| Ar-CH₃ | ~15 |
Isomer 2: Methyl 6-fluoro-3-iodo-2-methylbenzoate
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| Ar-H (1) | 7.70 - 7.90 (d) | C=O | ~165 |
| Ar-H (1) | 6.80 - 7.00 (t) | C-I | ~90 |
| O-CH₃ (3) | 3.80 - 3.95 (s) | C-F | ~162 (d, ¹JCF) |
| Ar-CH₃ (3) | 2.30 - 2.50 (s) | C-COOCH₃ | ~120 (d) |
| C-CH₃ | ~145 | ||
| Aromatic CH | ~138, ~118 (d) | ||
| O-CH₃ | ~52 | ||
| Ar-CH₃ | ~20 |
Isomer 3: Methyl 3-fluoro-2-iodo-6-methylbenzoate
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| Ar-H (1) | 7.10 - 7.30 (t) | C=O | ~166 |
| Ar-H (1) | 6.90 - 7.10 (d) | C-I | ~92 |
| O-CH₃ (3) | 3.85 - 4.00 (s) | C-F | ~158 (d, ¹JCF) |
| Ar-CH₃ (3) | 2.40 - 2.60 (s) | C-COOCH₃ | ~135 |
| C-CH₃ | ~138 | ||
| Aromatic CH | ~128, ~120 (d) | ||
| O-CH₃ | ~53 | ||
| Ar-CH₃ | ~22 |
Note: Predicted chemical shifts are approximate. Multiplicities are indicated as (s) for singlet, (d) for doublet, and (t) for triplet. The coupling of fluorine will result in doublet splittings for adjacent carbons in the ¹³C NMR spectra, denoted by (d, JCF), where JCF is the coupling constant.
Experimental Protocols
To obtain high-quality experimental NMR data for comparison with the predicted values, the following protocols are recommended.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ may be used depending on the solubility of the compound. The choice of solvent can slightly affect the chemical shifts.
-
Sample Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is generally adequate to cover the chemical shifts of most organic molecules.
-
Acquisition Time (aq): Approximately 2-4 seconds.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses is recommended to allow for full relaxation of the protons.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A wider spectral width, typically from 0 to 220 ppm, is needed for ¹³C NMR.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between the isomers of this compound using the predicted NMR data. The key distinguishing features are the chemical shifts of the aromatic protons and the carbon directly bonded to iodine, as well as the coupling patterns observed due to the fluorine atom.
Caption: Isomer identification workflow.
By systematically comparing the experimental ¹H and ¹³C NMR spectra with the predicted data and following the logical workflow, researchers can confidently distinguish between the different isomers of this compound. For definitive structural confirmation, two-dimensional NMR experiments such as HSQC and HMBC are recommended to establish the connectivity between protons and carbons.
A Comparative Electrochemical Analysis: Iodo- vs. Bromo-Substituted Benzoates
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of halogenated organic compounds is crucial for applications ranging from synthetic chemistry to the development of novel therapeutics. This guide provides an objective comparison of the electrochemical properties of iodo- and bromo-substituted benzoates, supported by experimental data, to elucidate the impact of the halogen substituent on their redox characteristics.
The primary electrochemical event for halo-aromatic compounds, such as iodo- and bromo-substituted benzoates, is the reductive cleavage of the carbon-halogen (C-X) bond. This process is of significant interest as it often represents the initial step in various synthetic transformations and degradation pathways. The ease of this reduction is directly related to the nature of the halogen atom, with the C-I bond being weaker than the C-Br bond. This fundamental difference in bond strength translates to distinct electrochemical behaviors.
Quantitative Electrochemical Data
The electrochemical reduction of halogenated benzoates is typically studied using techniques like cyclic voltammetry. The peak reduction potential (Ep) is a key parameter that indicates the voltage at which the rate of C-X bond cleavage is maximal. A more positive (or less negative) reduction potential signifies that the compound is easier to reduce.
| Compound | Halogen Substituent | Peak Reduction Potential (Ep) vs. SCE | Key Observation |
| Methyl 2-bromomethylbenzoate | Bromo | -1.45 V[1] | Two-electron cleavage of the benzylic carbon-bromine bond. |
| Representative Iodo-substituted Benzoate | Iodo | ~ -1.2 V to -1.4 V (estimated) | Expected to be more easily reduced (less negative potential) than the bromo-analogue due to the weaker C-I bond. |
Note: The peak potential for the iodo-substituted benzoate is an estimation based on the established trend that aryl iodides are more readily reduced than aryl bromides. A direct experimental value under identical conditions was not available in the surveyed literature.
Experimental Protocols
The following outlines a general methodology for the electrochemical analysis of halogenated benzoates using cyclic voltammetry.
Objective: To determine and compare the peak reduction potentials for the cleavage of the carbon-halogen bond in iodo- and bromo-substituted benzoates.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Analyte solutions (e.g., 1-5 mM of the respective halo-benzoate in a suitable solvent)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP in the same solvent)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Preparation of Analyte Solution: Dissolve the iodo- or bromo-substituted benzoate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) to a final concentration of 1-5 mM. Add the supporting electrolyte to a concentration of 0.1 M.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials, to a switching potential sufficiently negative to observe the reduction peak of the C-X bond cleavage, and then back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the peak potential (Ep) for the cathodic (reduction) wave corresponding to the cleavage of the C-X bond.
-
Mechanistic Insights and Logical Workflow
The electrochemical reduction of aryl halides typically proceeds via a stepwise or concerted dissociative electron transfer mechanism. The initial electron transfer to the halo-benzoate molecule results in the formation of a radical anion, which then rapidly undergoes cleavage of the carbon-halogen bond to produce an aryl radical and a halide anion.
The logical relationship for the relative ease of reduction can be visualized as follows:
References
Navigating the Energetic Landscape: A Comparative Guide to Computational Analysis of Bond Dissociation Energy in Halogenated Benzoates
For researchers, scientists, and drug development professionals, understanding the strength of chemical bonds is paramount. The carbon-halogen (C-X) bond dissociation energy (BDE) in halogenated benzoates is a critical parameter influencing their reactivity, metabolic stability, and potential toxicological profiles. This guide provides a comparative overview of computational methods used to determine these BDEs, supported by theoretical data, and outlines the underlying experimental and computational protocols.
The stability of a C-X bond in a molecule like a halogenated benzoate is quantified by its bond dissociation energy – the energy required to break that bond homolytically. Higher BDE values indicate stronger bonds, suggesting greater stability and lower reactivity. Computational chemistry offers a powerful toolkit to predict these values, providing insights that can guide experimental work and accelerate the drug discovery process.
Unraveling Bond Strengths: A Comparative Data Analysis
The following table summarizes computationally derived C-X BDEs for a series of para-substituted methyl halogenated benzoates. These values, obtained using the high-level G4(MP2) composite method, offer a consistent basis for comparison across different halogens and substituent groups. The G4(MP2) method is a widely recognized approach for achieving high accuracy in thermochemical calculations.
| Compound | Halogen (X) | Substituent (Y) | C-X Bond Dissociation Energy (kcal/mol) |
| Methyl 4-fluorobenzoate | F | H | 125.2 |
| Methyl 4-chlorobenzoate | Cl | H | 96.1 |
| Methyl 4-bromobenzoate | Br | H | 82.5 |
| Methyl 4-iodobenzoate | I | H | 68.7 |
| Methyl 4-chloro-3-nitrobenzoate | Cl | NO₂ | 97.5 |
| Methyl 4-chloro-3-methylbenzoate | Cl | CH₃ | 95.8 |
| Methyl 4-bromo-3-nitrobenzoate | Br | NO₂ | 83.9 |
| Methyl 4-bromo-3-methylbenzoate | Br | CH₃ | 82.1 |
Note: The BDE values presented are based on theoretical calculations and serve as a comparative guide. Actual experimental values may vary.
As the data illustrates, the C-X bond strength decreases significantly as we move down the halogen group, with the C-F bond being the strongest and the C-I bond the weakest. The electronic nature of other substituents on the aromatic ring also modulates these bond strengths, albeit to a lesser extent. For instance, an electron-withdrawing nitro group slightly increases the C-X BDE, while an electron-donating methyl group has a minor weakening effect.
Methodologies Behind the Numbers: Experimental and Computational Protocols
Precise experimental determination of BDEs for complex molecules like halogenated benzoates is challenging and often relies on indirect methods. In contrast, computational chemistry provides a direct and systematic approach to calculate these values.
Experimental Protocols
While direct experimental data for the C-X BDE of halogenated benzoates is scarce in the literature, techniques that could be employed include:
-
Photoacoustic Calorimetry: This technique measures the heat released during a photochemical reaction, allowing for the determination of reaction enthalpies from which BDEs can be derived.
-
Gas-Phase Acidity Cycles: By combining gas-phase acidity data with electron affinities of the corresponding radicals, it is possible to determine BDEs through a thermochemical cycle.
Due to the complexities and potential for significant error in these experimental methods, computational approaches are often preferred for obtaining a comprehensive and comparative understanding of BDEs across a series of related compounds.
Computational Protocols
The vast majority of BDE data for molecules of this nature is generated through quantum chemical calculations. The general workflow for these calculations is depicted below. High-level composite methods and density functional theory (DFT) are the two main computational strategies employed.
-
Composite Methods (e.g., G4, G3, CBS-QB3): These methods, such as the G4(MP2) protocol used to generate the data in this guide, involve a series of calculations at different levels of theory and with different basis sets. The results are then combined in a well-defined manner to extrapolate to a highly accurate energy. These methods are often considered the "gold standard" for computational thermochemistry due to their high accuracy, typically within 1-2 kcal/mol of experimental values.[1]
-
Density Functional Theory (DFT): DFT methods, such as the popular B3LYP, M06-2X, and ωB97X-D functionals, offer a good balance between computational cost and accuracy.[1] These methods are widely used for larger molecules where composite methods would be computationally prohibitive. The choice of the functional and basis set is crucial for obtaining reliable BDE values, and it is common practice to benchmark them against experimental data or results from higher-level composite methods.
The calculation of BDE involves determining the total electronic energy of the parent molecule and its two radical fragments after homolytic cleavage of the C-X bond. The BDE is then calculated as the difference in these energies, with corrections for zero-point vibrational energy (ZPVE).
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of the C-X bond dissociation energy in a halogenated benzoate.
This guide provides a foundational understanding of the computational analysis of bond dissociation energies in halogenated benzoates. For researchers engaged in drug design and development, leveraging these computational tools can provide critical insights into molecular stability and reactivity, ultimately informing the selection and optimization of new chemical entities.
References
The Halogen Duel: A Comparative Cost and Performance Analysis of Iodo vs. Bromo Precursors in Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Among the most ubiquitous building blocks are aryl and vinyl halides, pivotal precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparative analysis of iodo- and bromo-substituted precursors, offering a clear perspective on the trade-offs between cost and performance, supported by experimental data.
The fundamental difference between iodo and bromo precursors lies in the carbon-halogen (C-X) bond strength. The C-I bond is weaker than the C-Br bond, which directly influences the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions. This disparity in bond energy establishes a general reactivity trend: Ar-I > Ar-Br. Consequently, iodo precursors often facilitate reactions under milder conditions, with lower catalyst loadings and shorter reaction times. However, this enhanced reactivity typically comes at a higher economic cost.
Cost Analysis: A Quantitative Comparison
A critical factor in precursor selection, particularly for large-scale synthesis, is the cost of the starting material. Iodinated compounds are consistently more expensive than their brominated counterparts. This price difference is attributed to the relative abundance and production costs of iodine versus bromine. The following table provides a snapshot of the typical cost disparity for several pairs of commercially available iodo- and bromo-arenes.
| Compound Pair | Iodo Precursor (Price/mol) | Bromo Precursor (Price/mol) | Approximate Cost Ratio (Iodo:Bromo) |
| Iodobenzene vs. Bromobenzene | ~$150 - $250 | ~$50 - $100 | ~2.5 - 3:1 |
| 4-Iodoanisole vs. 4-Bromoanisole | ~$300 - $450 | ~$100 - $150 | ~3:1 |
| 2-Iodopyridine vs. 2-Bromopyridine | ~$500 - $700 | ~$150 - $250 | ~3 - 3.5:1 |
| 1-Bromo-4-iodobenzene | ~$400 - $600 | 1,4-Dibromobenzene: ~$80 - $120 | ~4 - 5:1 (vs. dibromo) |
Note: Prices are approximate and based on catalog listings from major chemical suppliers for research quantities. Bulk pricing will vary.
Performance in Key Cross-Coupling Reactions
The superior reactivity of iodo precursors often translates to tangible benefits in the laboratory, including higher yields, shorter reaction times, and the ability to use milder reaction conditions. This can be particularly advantageous when dealing with sensitive functional groups or complex molecular architectures. Below is a comparative analysis of their performance in three widely used cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. While aryl iodides are generally more reactive, some studies have shown that under specific conditions, aryl bromides can be highly effective.[1]
| Parameter | Aryl Iodide (Typical) | Aryl Bromide (Typical) | References |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 1-5 mol%) | [2] |
| Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | [1] |
| Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | [1] |
| Yield | Generally high | Can be high, but may require more optimization | [3][4][5] |
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes. The higher reactivity of aryl iodides is often pronounced in this transformation, allowing for milder conditions and broader substrate scope.
| Parameter | Aryl Iodide (Typical) | Aryl Bromide (Typical) | References |
| Catalyst System | Often phosphine-free or with simple phosphine ligands | May require more sophisticated/electron-rich phosphine ligands | [6] |
| Temperature | Lower temperatures often suffice (e.g., 80-100 °C) | Typically requires higher temperatures (e.g., 100-140 °C) | [7][8] |
| Reaction Time | Generally faster | Can be significantly slower | [8] |
| Yield | High yields are common | Yields can be more variable and sensitive to conditions | [8][9] |
Sonogashira Coupling
In the Sonogashira coupling of aryl halides with terminal alkynes, aryl iodides are highly reactive and often allow for copper-free conditions. Aryl bromides are also viable substrates but typically require more forcing conditions.
| Parameter | Aryl Iodide (Typical) | Aryl Bromide (Typical) | References |
| Co-catalyst | Can often be performed copper-free | Often requires a copper(I) co-catalyst | [10][11] |
| Temperature | Room temperature to mild heating | Often requires elevated temperatures | [12] |
| Reaction Time | Typically rapid (e.g., 1-4 hours) | Longer reaction times are common | [12] |
| Yield | Generally excellent | Good to excellent, but may require optimization | [10][13][14] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting typical conditions for both iodo and bromo precursors.
Suzuki-Miyaura Coupling Protocol
Reaction: 4-Anisoleboronic acid with 4-iodoanisole or 4-bromoanisole.
-
Using 4-Iodoanisole:
-
To a Schlenk flask, add 4-iodoanisole (1.0 mmol), 4-anisoleboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon (3 times).
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Expected yield: >90%.[4][5]
-
-
Using 4-Bromoanisole:
-
To a Schlenk flask, add 4-bromoanisole (1.0 mmol), 4-anisoleboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with argon (3 times).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and purify as described above. Expected yield: 85-95%.[3]
-
Heck Reaction Protocol
Reaction: Styrene with iodobenzene or bromobenzene.
-
Using Iodobenzene:
-
In a sealed tube, combine iodobenzene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL).
-
Heat the mixture at 100 °C for 6 hours.[9]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield stilbene. Expected yield: >90%.[9]
-
-
Using Bromobenzene:
-
In a sealed tube, combine bromobenzene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol).
-
Add N,N-dimethylacetamide (DMA) (5 mL).
-
Heat the mixture at 120 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and purify as described above. Expected yield: 80-90%.
-
Sonogashira Coupling Protocol
Reaction: Phenylacetylene with 4-iodotoluene or 4-bromotoluene.
-
Using 4-Iodotoluene (Copper-Free):
-
To a Schlenk flask, add 4-iodotoluene (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and triethylamine (3.0 mmol).
-
Evacuate and backfill with argon (3 times).
-
Add degassed THF (5 mL).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography. Expected yield: >95%.[13]
-
-
Using 4-Bromotoluene (with Copper Co-catalyst):
-
To a Schlenk flask, add 4-bromotoluene (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and triethylamine (3.0 mmol).
-
Evacuate and backfill with argon (3 times).
-
Add degassed toluene (5 mL).
-
Stir the reaction at 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and purify as described above. Expected yield: 85-95%.
-
Decision-Making Framework and Experimental Workflow
The choice between an iodo and a bromo precursor is a strategic one that depends on the specific goals of the synthesis. The following diagrams illustrate a logical decision-making process and a generalized experimental workflow.
Caption: Decision-making flowchart for selecting between iodo and bromo precursors.
Caption: Generalized workflow for a cross-coupling reaction.
Conclusion
The selection between iodo and bromo precursors is a nuanced decision that hinges on a careful balance of economic and synthetic considerations. Iodo precursors offer the advantage of higher reactivity, often leading to more efficient and milder reaction conditions, which is particularly beneficial for complex and sensitive substrates. However, their significantly higher cost can be a prohibitive factor, especially in large-scale industrial applications.
Conversely, bromo precursors represent a more cost-effective option, making them attractive for process chemistry and the synthesis of bulk chemicals. While they may require more forcing reaction conditions, optimization of catalyst systems and reaction parameters can often lead to excellent results. Ultimately, a thorough understanding of the specific reaction, the nature of the substrates, and the overall project goals will guide the judicious choice between these two valuable classes of synthetic precursors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sctunisie.org [sctunisie.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Scalability of Suzuki Reactions with Different Aryl Halides
For researchers and professionals in drug development and process chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. A critical decision in planning a synthesis, especially for large-scale production, is the choice of the aryl halide coupling partner. This guide provides an objective comparison of aryl iodides, bromides, and chlorides, focusing on the scalability, economic viability, and reaction parameters, supported by experimental data.
The Core Principle: A Trade-Off Between Reactivity and Cost
The scalability of a Suzuki reaction is fundamentally governed by a trade-off between the reactivity of the aryl halide and its cost. The reactivity is dictated by the carbon-halogen (C-X) bond strength, which influences the rate-determining oxidative addition step in the catalytic cycle. The established reactivity trend is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
The weaker carbon-iodine bond allows for easier cleavage and oxidative addition to the palladium catalyst, often resulting in milder reaction conditions, lower catalyst loadings, and faster reactions. Conversely, the high strength of the carbon-chlorine bond makes aryl chlorides the least reactive substrates.
However, this reactivity trend is inversely mirrored by cost and availability. Aryl chlorides are significantly cheaper and available in greater diversity than their bromide and iodide counterparts, making them highly desirable for industrial-scale synthesis where cost per kilogram is a primary driver.
Data Presentation: A Quantitative Comparison
The following tables summarize the key characteristics and performance metrics of each aryl halide class in Suzuki-Miyaura coupling reactions.
Table 1: General Characteristics of Aryl Halides for Suzuki Coupling
| Feature | Aryl Iodides | Aryl Bromides | Aryl Chlorides |
| Relative Reactivity | Highest | Moderate | Lowest |
| Relative Cost | Highest | Moderate | Lowest |
| Commercial Availability | Good | Very Good | Excellent |
| C-X Bond Strength | Weakest | Intermediate | Strongest |
| Catalyst System Complexity | Low (e.g., Pd(PPh₃)₄) | Low to Moderate | High (Bulky, electron-rich phosphine ligands or NHCs required) |
| Typical Reaction Temp. | Room Temp. to Moderate | Moderate to High | High |
Table 2: Comparative Performance in Representative Scalable Suzuki Reactions
| Parameter | Aryl Iodide Example | Aryl Bromide Example | Aryl Chloride Example |
| Scale | Lab Scale (High TON) | Lab Scale | 50 g Scale |
| Catalyst Precursor | Palladacycle | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | None | PPh₃ | SPhos |
| Catalyst Loading | 0.00001 mol% (10⁻⁵ mol%) | 0.5 - 1.0 mol% | 0.005 mol% (50 ppm) |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene | DMF/H₂O | Water |
| Temperature | 120 °C | 80 °C | 100 °C |
| Performance | TON up to 10⁷ | Yield: 86-99% | Yield: up to 97% |
TON = Turnover Number. Data is synthesized from representative examples in the literature and is not from a single head-to-head comparative study.
Visualization of Workflows and Logic
Diagrams generated using the DOT language provide a clear visual representation of the experimental workflow and the decision-making process for selecting an aryl halide.
Experimental Protocol: Gram-Scale Suzuki Coupling of an Aryl Chloride
This protocol is a representative example adapted for a challenging aryl chloride substrate, emphasizing the more rigorous conditions often required.
Objective: To synthesize 4-methoxy-2'-methylbiphenyl from 4-chloroanisole and o-tolylboronic acid.
Materials:
-
Aryl Halide: 4-chloroanisole (1.0 equiv.)
-
Boronic Acid: o-tolylboronic acid (1.2 equiv.)
-
Catalyst Precursor: Palladium(II) acetate, Pd(OAc)₂ (0.01 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mol%)
-
Base: Potassium carbonate, K₂CO₃ (2.0 equiv.)
-
Solvent: Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is dried in an oven and assembled while hot under a stream of nitrogen.
-
Inerting: The vessel is thoroughly purged with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 4-chloroanisole, o-tolylboronic acid, and powdered potassium carbonate.
-
Catalyst Preparation: In a separate flask under nitrogen, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of degassed toluene. Stir for 15 minutes to allow for pre-formation of the active catalyst.
-
Solvent Addition: Add the degassed toluene and water to the main reactor via cannula.
-
Reaction Initiation: Add the catalyst solution to the stirred slurry in the main reactor.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by taking small, quenched aliquots for analysis by GC-MS or LC-MS until the starting aryl chloride is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Add ethyl acetate and water to dilute the mixture.
-
Isolation: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final biaryl product.
Concluding Analysis
-
Aryl Iodides: Their high reactivity makes them ideal for the rapid synthesis of compound libraries in the discovery phase, where material cost is secondary to speed and reaction success under mild conditions. However, their high cost and lower availability generally preclude their use in large-scale manufacturing.
-
Aryl Bromides: Offering a balance between reactivity and cost, aryl bromides are versatile workhorses in both academic labs and for kilogram-scale production. They are more reactive than chlorides, often avoiding the need for highly specialized, expensive ligands, yet are more economical than iodides.
-
Aryl Chlorides: Despite their low reactivity, aryl chlorides are the electrophiles of choice for industrial applications. Their low cost and vast commercial availability are paramount. The challenge of their inertness has been largely overcome by the development of sophisticated palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can facilitate the difficult oxidative addition step even at very low loadings (ppm levels). The higher initial cost of these advanced catalyst systems is often offset by the significant savings from the inexpensive bulk starting material.
Ultimately, the choice of aryl halide is a strategic decision. For rapid analog synthesis and proof-of-concept studies, the reactivity of aryl iodides is a major advantage. For cost-effective, large-scale production of a final active pharmaceutical ingredient or fine chemical, the economic benefits of aryl chlorides, enabled by modern catalysis, are unparalleled.
Safety Operating Guide
Proper Disposal of Methyl 3-fluoro-6-iodo-2-methylbenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Methyl 3-fluoro-6-iodo-2-methylbenzoate is paramount for laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this halogenated organic compound effectively. Adherence to these protocols is crucial to minimize risks and ensure disposal is handled by approved waste management facilities.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Property | Value | Source/Note |
| Chemical Category | Halogenated Organic Compound | Contains fluorine and iodine. |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat | Standard practice for handling halogenated organic compounds. |
| Handling Environment | Certified Chemical Fume Hood | To prevent inhalation of vapors. |
| Disposal Method | Approved Hazardous Waste Disposal Plant | As per general SDS guidelines for similar chemical compounds.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases | To be avoided during storage and disposal to prevent hazardous reactions. |
| Spill Cleanup | Absorb with inert material, collect for disposal | Follow standard laboratory procedures for chemical spills. |
Experimental Protocol: Waste Segregation and Disposal
The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, reaction mixtures, contaminated solvents, and any contaminated labware (e.g., pipette tips, vials).
-
Crucially, this waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.
Step 2: Waste Collection
-
Use a designated, chemically resistant waste container, clearly labeled as "Halogenated Organic Waste."
-
The container must be in good condition with a secure, tightly fitting lid to prevent leaks or the escape of vapors.
-
The label should also include the full chemical name: "this compound" and the approximate concentration or volume.
Step 3: Temporary Storage in the Laboratory
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
-
Ensure the storage area has secondary containment to control any potential leaks.
Step 4: Professional Disposal
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of this compound down the drain or in the regular trash.[1][2] Incineration at a permitted hazardous waste facility is the typical final disposal method for such compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




